molecular formula C3H8ClNO B1315235 Isoxazolidine hydrochloride CAS No. 39657-45-9

Isoxazolidine hydrochloride

Cat. No.: B1315235
CAS No.: 39657-45-9
M. Wt: 109.55 g/mol
InChI Key: HPIVVOQIZYNVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolidine hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO and its molecular weight is 109.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-2-4-5-3-1;/h4H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIVVOQIZYNVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNOC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486712
Record name ISOXAZOLIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39657-45-9
Record name ISOXAZOLIDINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxazolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Profiling of Isoxazolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

Isoxazolidine hydrochloride (C3H7NO[1][2][3]·HCl ) is the protonated salt form of isoxazolidine, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms (1,2-oxazole).[1] In drug discovery, this scaffold is classified as a "privileged structure" due to its unique electronic profile and geometric similarity to proline .[1]

Unlike its carbocyclic analog pyrrolidine, isoxazolidine exhibits significantly reduced basicity and distinct hydrogen-bonding capabilities, making it a critical peptidomimetic tool.[1] It serves as a bioisostere for the proline ring in peptide design, often used to induce specific secondary structures (e.g.,


-turns) or to modulate the pharmacokinetic profile of a drug candidate by altering lipophilicity and metabolic stability.[1]

This guide provides a rigorous physicochemical characterization of this compound, focusing on its acid-base behavior, stability profiles, and experimental handling.[1]

Core Physicochemical Properties[1][2][3][4]

The following data aggregates experimental values and validated predictions for the hydrochloride salt (CAS: 39657-45-9).

PropertyValue / DescriptionContext/Notes
Molecular Formula

Salt stoichiometry 1:1
Molecular Weight 109.55 g/mol Free base: 73.09 g/mol
Appearance White to off-white crystalline powderHygroscopic nature
Melting Point 125 – 129 °CSharp transition indicates high purity lattice
Solubility High in Water, Methanol, DMSOIonic lattice energy overcome by high dielectric solvents
pKa (Conjugate Acid) ~5.5 (Predicted/Experimental range)Drastically lower than pyrrolidine (~11.[1][3][4][5]3)
LogP (Free Base) -0.7 to 0.2 (Predicted)Highly polar; low lipophilicity without substitution
H-Bond Donors 2 (NH2+ in salt form)1 in free base form
H-Bond Acceptors 2 (N, O)Oxygen remains a weak acceptor

Mechanistic Analysis: The N-O Bond Effect

Basicity and Ionization (The "Alpha-Effect" Anomaly)

The most critical physicochemical distinction of isoxazolidine is its pKa .[1] While pyrrolidine (a secondary amine) has a pKa of ~11.3, isoxazolidine has a pKa of approximately 5.5.[1]

  • Causality: The oxygen atom adjacent to the nitrogen exerts a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density on the nitrogen lone pair, making it significantly less available for protonation.[1]

  • Biological Implication: At physiological pH (7.4), pyrrolidine is >99.9% protonated (cationic).[1] In contrast, isoxazolidine is >98% unprotonated (neutral) .[1] This allows isoxazolidine-based drugs to cross cell membranes more effectively via passive diffusion compared to their pyrrolidine analogs, despite being polar.[1]

The N-O Bond Stability

The N-O bond energy (~222 kJ/mol) is weaker than a standard C-C or C-N bond.[1]

  • Reductive Cleavage: The ring is susceptible to reductive cleavage (e.g., using

    
    , 
    
    
    
    , or
    
    
    ), opening the ring to form 1,3-amino alcohols .[1]
  • Storage: While the hydrochloride salt stabilizes the nitrogen, the compound should be stored under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or moisture-induced hydrolysis over long periods.[1]

Visualization: Structural & Reactivity Logic[1]

The following diagram illustrates the equilibrium states and the reductive cleavage pathway, which is a primary degradation/modification route.[1]

Isoxazolidine_Properties cluster_conditions Physiological pH (7.4) Salt Isoxazolidine HCl (Solid, Stable) C3H7NO·HCl Protonated Isoxazolidinium Ion (Cationic) pH < 5.5 Salt->Protonated Dissolution (H2O) FreeBase Isoxazolidine (Free Base, Neutral) pH > 5.5 AminoAlcohol 1,3-Amino Alcohol (Ring Open Product) FreeBase->AminoAlcohol Reductive Cleavage (Zn/AcOH or H2/Pd) Protonated->FreeBase Deprotonation (pKa ~5.5)

Caption: pH-dependent speciation of isoxazolidine and its susceptibility to reductive ring opening.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

To accurately determine the pKa of this compound, a potentiometric titration is preferred over UV-Vis due to the lack of strong chromophores in the parent ring.[1]

Materials:

  • Isoxazolidine HCl (100 mg).[1]

  • 0.1 M NaOH (Standardized).[1]

  • 0.1 M HCl (for back-titration if needed).[1]

  • KCl (to maintain ionic strength, I=0.1 M).[1]

  • Degassed deionized water (

    
    -free).[1]
    

Workflow:

  • Preparation: Dissolve ~0.5 mmol of Isoxazolidine HCl in 50 mL of 0.1 M KCl solution. Ensure complete dissolution.

  • Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Titrate with 0.1 M NaOH using an automatic titrator or micro-burette. Add titrant in 0.05 mL increments.

  • Data Acquisition: Record pH after stabilization (drift < 0.01 pH/min).

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the stoichiometric equivalence.[1] The pH at the half-equivalence point represents the

    
    .[1]
    
    • Validation: Calculate the derivative

      
       to pinpoint the endpoint precisely.[1]
      
Protocol B: Recrystallization (Purification)

If the salt exhibits yellowing (oxidation) or hygroscopic clumping, recrystallization is required.[1]

  • Solvent System: Ethanol/Ether or Isopropanol.[1]

  • Dissolution: Dissolve the crude solid in minimal boiling absolute ethanol.

  • Filtration: Hot filter to remove insoluble particulates.[1]

  • Crystallization: Allow the solution to cool slowly to RT. Add diethyl ether dropwise until turbidity is just observed, then refrigerate (4 °C).

  • Collection: Filter the white crystals under nitrogen (to avoid moisture uptake) and dry in a vacuum desiccator over

    
    .
    

Synthesis & Derivatization Workflow

The isoxazolidine ring is rarely formed by direct cyclization of linear precursors in high yield.[1] The dominant synthetic route for derivatives is the 1,3-Dipolar Cycloaddition .[1][6][7]

Synthesis_Workflow Nitrone Nitrone (Dipole) (R-CH=N+(O-)-R') Cycloaddition [3+2] Cycloaddition (Concerted Mechanism) Nitrone->Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Cycloaddition Isoxazolidine Substituted Isoxazolidine (Scaffold) Cycloaddition->Isoxazolidine Regio- & Stereocontrol Derivs Drug Candidates (Nucleoside analogs, etc.) Isoxazolidine->Derivs Functionalization

Caption: The [3+2] cycloaddition is the primary route to access the isoxazolidine scaffold.[1][6]

References

  • Vitale, P., et al. (2013).[1] "Isoxazolidines: a privileged scaffold for organic and medicinal chemistry."[1][2][5][6][7] Chemical Reviews. (Contextual grounding on the scaffold's utility).

Sources

An In-depth Technical Guide to Stereoselectivity in Isoxazolidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazolidine ring is a privileged heterocyclic scaffold due to its prevalence in biologically active natural products and its utility as a versatile synthetic intermediate in drug development.[1][2] The ability to control the three-dimensional arrangement of substituents on this five-membered ring is paramount for modulating pharmacological activity. The most powerful and atom-economical method for constructing the isoxazolidine core is the [3+2] cycloaddition (32CA) reaction between a nitrone and a dipolarophile, typically an alkene.[3][4] This guide provides an in-depth exploration of the principles and field-proven strategies for achieving high stereoselectivity in isoxazolidine ring formation. We will dissect the mechanistic underpinnings that govern stereochemical outcomes, from diastereocontrol to enantiocontrol, and present actionable protocols for researchers in organic synthesis and medicinal chemistry.

The Mechanistic Core: Understanding the [3+2] Nitrone-Alkene Cycloaddition

The reaction between a nitrone (a 1,3-dipole) and an alkene (a dipolarophile) is a concerted, pericyclic process that forms a new C-C and a new C-O bond, potentially creating up to three new contiguous stereocenters.[5][6] The stereochemical course of this reaction is dictated by the kinetics of competing transition states, the relative energies of which are influenced by a combination of steric and electronic factors.[7]

Frontier Molecular Orbital (FMO) theory provides a robust framework for predicting the regioselectivity and reactivity of this transformation.[6][8] The reaction's regiochemistry is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5]

  • Normal Electron Demand: In reactions with electron-rich alkenes, the dominant interaction is between the alkene HOMO and the nitrone LUMO, leading to 5-substituted isoxazolidines.[5][8]

  • Inverse Electron Demand: Conversely, with electron-poor alkenes, the nitrone HOMO and alkene LUMO interaction prevails, favoring the formation of 4-substituted regioisomers.[5]

While FMO theory is excellent for predicting regiochemistry, achieving stereocontrol requires a deeper understanding of the transition state geometries.

G cluster_reactants Reactants nitrone Nitrone (1,3-Dipole) ts [Transition State] nitrone->ts 4π electrons alkene Alkene (Dipolarophile) alkene->ts 2π electrons product Isoxazolidine Ring ts->product Concerted Cycloaddition

Caption: General schematic of the [3+2] cycloaddition reaction.

Mastering Diastereoselectivity

Diastereoselectivity in isoxazolidine formation refers to the preferential formation of one diastereomer over another. This is primarily controlled by two factors: endo/exo selectivity and facial selectivity.

Endo vs. Exo Selectivity

In the context of cyclic dipolarophiles or nitrones that present two distinct faces, the approach of the reaction partners can proceed through two major transition states: endo and exo.[9]

  • Endo Transition State: The substituent on the approaching partner is oriented towards the π-system of the other component. This geometry is often favored due to stabilizing secondary orbital interactions between the substituent's orbitals and the π-system of the diene-like component.[7]

  • Exo Transition State: The substituent is oriented away from the π-system. This pathway is favored when steric repulsion between the reactants outweighs the stabilizing secondary orbital interactions.[10]

The balance between these two pathways can be influenced by reaction conditions. For example, Lewis acid catalysis can enhance endo selectivity by pre-organizing the reactants and accentuating secondary orbital interactions. Conversely, thermal conditions may favor the thermodynamically more stable exo product if the reaction is reversible.

G cluster_endo Endo Approach cluster_exo Exo Approach endo_ts Endo Transition State (Substituent 'R' tucked under) endo_prod Endo Product endo_ts->endo_prod Favored by Secondary Orbital Interactions exo_ts Exo Transition State (Substituent 'R' pointing away) exo_prod Exo Product exo_ts->exo_prod Favored by Steric Minimization Reactants Nitrone + Alkene Reactants->endo_ts Reactants->exo_ts

Caption: Competing endo and exo transition states in cycloaddition.

Facial Selectivity

When one or both reactants are chiral and possess prochiral faces, the 1,3-dipole will preferentially attack one face of the dipolarophile over the other. This "π-facial selectivity" is a cornerstone of diastereoselective synthesis.

The directing influence is typically steric. Large, bulky substituents will effectively block one face of the molecule, forcing the incoming reactant to approach from the less hindered side.[11][12] This principle is powerfully exploited in intramolecular nitrone cycloadditions (INC), where the tether connecting the nitrone and alkene moieties restricts conformational freedom and often leads to the formation of a single diastereomer.[8][13]

Achieving Enantioselectivity: The Apex of Stereocontrol

For applications in drug development, obtaining a single enantiomer is often a regulatory and therapeutic necessity. Enantioselectivity is achieved by introducing a chiral influence into the reaction environment.

Substrate Control: Chiral Auxiliaries

One of the most reliable methods for inducing asymmetry is to covalently attach a chiral auxiliary to either the nitrone or the alkene.[14] Evans' oxazolidinones are a class of highly effective chiral auxiliaries that provide a sterically defined environment.[15][16] The auxiliary's bulky group blocks one face of the reactant, leading to highly predictable and diastereoselective bond formation. A key advantage of this method is that the auxiliary can be cleaved under mild conditions after the reaction and often recycled, enhancing the commercial viability of the process.[15][17]

Catalyst Control: Asymmetric Catalysis

The use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product is a more elegant and atom-economical approach.

  • Chiral Lewis Acid Catalysis: Chiral Lewis acids, often complexes of metals like Titanium, Copper, or Ytterbium with chiral ligands (e.g., BINOL derivatives), can coordinate to the nitrone or the alkene.[18][19] This coordination lowers the energy of the LUMO, accelerating the reaction, and creates a well-defined chiral pocket around the reactant, forcing the cycloaddition to proceed through a specific enantioselective pathway.[18] High enantiomeric excesses (ee) of up to 97% have been reported using this method.[19]

  • Organocatalysis: Chiral organic molecules can also catalyze enantioselective [3+2] cycloadditions. For instance, secondary amines like MacMillan's imidazolidinone catalysts can form a chiral iminium ion with an α,β-unsaturated aldehyde, lowering its LUMO and providing effective facial shielding.[20] This approach avoids the use of potentially toxic or expensive metals and is performed under mild conditions.[20]

Strategy Mechanism of Control Typical Outcome Advantages Disadvantages
Chiral Auxiliary Covalent attachment of a chiral molecule directs the approach of the reaction partner via steric hindrance.High diastereoselectivity (>95% de).Reliable, predictable, well-established. Auxiliary can be recycled.[15]Stoichiometric use of chiral material; requires extra protection/deprotection steps.
Chiral Lewis Acid Coordination of a chiral metal-ligand complex creates a chiral environment around the substrate.High enantioselectivity (often >90% ee).[18]Catalytic, high turnover, high enantioselectivity.Metal sensitivity (air, moisture), potential product contamination.
Organocatalysis Formation of a transient chiral intermediate (e.g., iminium ion) that is facially shielded.Good to excellent enantioselectivity (up to 97% ee).[21]Metal-free, mild conditions, operational simplicity.[20]May require higher catalyst loading than metal catalysts.

Table 1: Comparison of Major Strategies for Enantioselective Isoxazolidine Synthesis.

Field-Proven Methodologies and Protocols

The theoretical principles described above are best illustrated through practical application. The following protocols represent self-validating systems for achieving high stereocontrol.

Protocol 1: Diastereoselective Intramolecular Cycloaddition

This protocol is adapted from methodologies used in natural product synthesis, where intramolecular cycloadditions are key for building complex, fused polycyclic systems with high stereocontrol.[13]

Objective: To synthesize a cis-fused bicyclic isoxazolidine via an intramolecular nitrone-alkene cycloaddition.

  • Nitrone Precursor Synthesis: Synthesize an open-chain precursor containing both a hydroxylamine (or aldehyde and N-substituted hydroxylamine) and a terminal alkene, connected by a suitable carbon tether (typically 3-5 atoms).

  • In Situ Nitrone Formation & Cycloaddition:

    • Dissolve the precursor (1.0 eq) in a non-polar solvent such as toluene (0.1 M).

    • Heat the reaction mixture to reflux (approx. 110 °C). The heat facilitates both the condensation reaction to form the nitrone in situ and the subsequent intramolecular cycloaddition.[13]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the fused isoxazolidine product.

  • Stereochemical Analysis:

    • The stereochemistry of the newly formed ring junction is typically confirmed by 1H NMR spectroscopy. A cis-fusion is often indicated by a small coupling constant (J) between the ring juncture protons and a clear Nuclear Overhauser Effect (NOESY) correlation.[22] The rigidity of the tether dictates the facial selectivity, often leading to a single diastereomer.[8]

Protocol 2: Enantioselective Lewis Acid-Catalyzed Cycloaddition

This protocol is based on the use of a chiral 3,3′-diaryl-BINOL-AlMe complex, which has been shown to catalyze the reaction between aromatic nitrones and vinyl ethers with high enantioselectivity.[18][19]

Objective: To achieve high enantioselectivity in the reaction of an aromatic nitrone with ethyl vinyl ether.

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand, (R)-3,3'-diphenyl-BINOL (0.12 eq), in anhydrous dichloromethane (CH₂Cl₂) at 0 °C.

    • Slowly add a solution of trimethylaluminum (AlMe₃) (2.0 M in hexanes, 0.12 eq) dropwise.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral Lewis acid complex.

  • Cycloaddition Reaction:

    • Cool the catalyst solution to -20 °C.

    • Add the nitrone (e.g., C-phenyl-N-methylnitrone, 1.0 eq) dissolved in CH₂Cl₂.

    • Add the alkene (e.g., ethyl vinyl ether, 2.0 eq) dropwise over 5 minutes.

    • Maintain the reaction at -20 °C and monitor by TLC. The reaction is typically complete within a few hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

  • Stereochemical Analysis:

    • Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product. These reactions typically yield the exo-diastereomer with high selectivity (>90% de).[18]

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the product to a racemic sample.

Caption: Workflow for a catalytic asymmetric cycloaddition.

Conclusion and Future Outlook

The stereoselective synthesis of isoxazolidines is a mature yet continually evolving field. The foundational [3+2] cycloaddition reaction provides a reliable entry point, while a sophisticated understanding of transition state geometries allows for high levels of diastereocontrol. For the synthesis of enantiopure compounds, essential for modern drug discovery, both substrate-controlled methods using chiral auxiliaries and catalyst-controlled asymmetric reactions offer powerful and predictable solutions. Future advancements will likely focus on the development of more efficient and environmentally benign catalysts, expanding the substrate scope to include more challenging transformations, and applying these robust methodologies to the synthesis of increasingly complex and therapeutically relevant molecules.

References

  • Enantioselective synthesis of isoxazolidines and pyrrolidines - ResearchGate. Available at: [Link]

  • Diastereoselectivity of nitrone 1,3-dipolar cycloaddition to Baylis-Hillman adducts. (2003). ARKIVOC, 2003(14), 162-169. Available at: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available at: [Link]

  • Nitrone-olefin (3+2) cycloaddition - Wikipedia. Available at: [Link]

  • Toste, F. D., & Tarselli, M. A. (2010). Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. NIH Public Access. Available at: [Link]

  • Enantioselective Formation of Isoxazolidines via Brønsted-Base Catalyzed (3 + 2) Annulation of Cyclopropanes with Nitrosoarenes. (2015). Journal of the American Chemical Society. Available at: [Link]

  • 1,3-dipolar cycloaddition of nitrones with electron-rich alkenes catalyzed by Yb(OTf)(3). (n.d.). Synlett. Available at: [Link]

  • Isoxazolidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. (2025). Natural Product Reports. Available at: [Link]

  • On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PMC. Available at: [Link]

  • Diastereoselectivity of nitrone 1,3-dipolar cycloaddition to Baylis-Hillman adducts - SciSpace. Available at: [Link]

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC. Available at: [Link]

  • Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies - PMC. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available at: [Link]

  • Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory - PubMed Central. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available at: [Link]

  • 1,3-Dipolar Cycloadditions of Nitrones to Hetero-substituted Alkenes Part 2: Sila-, Thia-, Phospha - Taylor & Francis. Available at: [Link]

  • Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide - SciELO México. Available at: [Link]

  • Diastereoselective synthesis of atropisomeric pyrazolyl pyrrolo[3,4-d]isoxazolidines via pyrazolyl nitrone cycloaddition to facially divergent maleimides - RSC Publishing. Available at: [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives - Journal of Qassim University for Science. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1) - Chemical Science Review and Letters. Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC. Available at: [Link]

  • Nitrone Cycloadditions of 1,2-Cyclohexadiene. (2016). Journal of the American Chemical Society. Available at: [Link]

  • Exo and endo isomerism in fused isoxazolidinyl derivatives - ResearchGate. Available at: [Link]

  • Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Isoxazolidines | Request PDF - ResearchGate. Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - MDPI. Available at: [Link]

  • Preparation of a 1,2-isoxazolidine synthon for the synthesis of zetekitoxin AB - PMC. Available at: [Link]

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - ResearchGate. Available at: [Link]

  • Synthesis, optical properties, DNA, β-cyclodextrin interaction, hydrogen isotope sensor and computational study of new enantiopure isoxazolidine derivative (ISoXD) - PMC. Available at: [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - MDPI. Available at: [Link]

  • 10.5: Endo and Exo Products - Chemistry LibreTexts. Available at: [Link]

Sources

Frontier molecular orbital theory in isoxazolidine cycloaddition.

Author: BenchChem Technical Support Team. Date: February 2026

The Frontier Molecular Orbital (FMO) Theory in Isoxazolidine Cycloaddition guide follows below.

An In-Depth Technical Guide for Drug Discovery Applications

Executive Summary & Core Directive

Isoxazolidines are privileged heterocyclic scaffolds in drug discovery, serving as bioisosteres for ribose in nucleoside analogs and key intermediates for


-amino acids. Their synthesis via the 1,3-dipolar cycloaddition (1,3-DC)  of nitrones with alkenes is a cornerstone reaction in organic synthesis.[1][2]

However, the utility of this reaction relies entirely on controlling regioselectivity (4- vs. 5-substituted products) and stereoselectivity (endo vs. exo). This guide moves beyond empirical "rules of thumb" to provide a rigorous theoretical framework based on Frontier Molecular Orbital (FMO) Theory . It details the mechanistic causality of orbital interactions, provides a self-validating experimental protocol for the synthesis of a 5-substituted isoxazolidine, and visualizes the electronic pathways governing these reactions.

Theoretical Framework: FMO Analysis of Nitrones

To predict reactivity, one must classify the reactants according to the Sustmann classification. Nitrones are Type II Dipoles , meaning they possess a unique electronic ambivalence that allows them to react with both electron-rich and electron-deficient dipolarophiles.

The Nitrone Dipole (Type II)

Unlike diazoalkanes (Type I, HOMO-controlled) or ozone (Type III, LUMO-controlled), nitrones have a relatively narrow HOMO-LUMO gap. This allows two distinct FMO interactions depending on the alkene substituent:

  • Normal Electron Demand (NED):

    • Reactants: Nitrone + Electron-Deficient Alkene (e.g., Acrylates, Nitroalkenes).

    • Dominant Interaction:

      
      
      
    • Mechanism: The energy of the alkene LUMO is lowered by Electron-Withdrawing Groups (EWG), bringing it closer to the nitrone HOMO.

  • Inverse Electron Demand (IED):

    • Reactants: Nitrone + Electron-Rich Alkene (e.g., Vinyl Ethers, Styrenes).

    • Dominant Interaction:

      
      
      
    • Mechanism: The energy of the alkene HOMO is raised by Electron-Donating Groups (EDG), bringing it closer to the nitrone LUMO.

Regioselectivity: The Coefficient Rule

Regiochemistry is dictated by the atomic orbital coefficients of the interacting frontiers. The bond forms most rapidly between the atoms with the largest coefficients in the corresponding FMOs (Large-Large overlap).

Case Study: Styrene (Electron-Rich/Neutral System)

For the reaction of N-methyl-C-phenylnitrone with styrene, the reaction is often controlled by the IED pathway (


 - 

).
  • Styrene HOMO: The coefficient is largest at the

    
    -carbon  (terminal).
    
  • Nitrone LUMO: The coefficient is largest at the Carbon atom (C3).

  • Prediction: The C(nitrone) bonds to the

    
    -C(styrene). The Oxygen bonds to the 
    
    
    
    -C(styrene).
  • Result: Formation of the 5-substituted isoxazolidine .[3][4]

Interaction TypeDipolarophile TypeDominant FMO PairMajor Regioisomer
Normal Demand Acrylates (EWG)

-

Mix (4-sub / 5-sub)*
Inverse Demand Styrenes/Vinyl Ethers (EDG)

-

5-substituted

*Note: While FMO theory (HOMO-LUMO) sometimes predicts 4-substitution for acrylates, steric hindrance often overrides this to yield the 5-substituted product.

Visualization of FMO Interactions

The following diagram illustrates the orbital energy gaps and coefficient matching that drive the specific formation of the 5-substituted isomer in styrene cycloadditions.

FMO_Interaction N_LUMO LUMO (Large Coeff @ C) Product 5-Substituted Isoxazolidine (C-C Bond at Terminal Position) N_LUMO->Product N_HOMO HOMO A_LUMO LUMO N_HOMO->A_LUMO Minor Interaction (Large Gap) A_HOMO HOMO (Large Coeff @ Beta-C) A_HOMO->N_LUMO Dominant Interaction (Inverse Demand) A_HOMO->Product

Caption: FMO interaction diagram for Nitrone-Styrene cycloaddition. The dominant Green arrow indicates the Inverse Electron Demand pathway leading to the 5-substituted product.

Experimental Protocol: Synthesis of 5-Phenyl-2-methyl-3-phenylisoxazolidine

This protocol validates the theoretical prediction (5-substitution) using a standard nitrone and styrene. It is designed to be self-validating via NMR analysis of the regiochemistry.

Reagents & Equipment
  • Dipole: N-Methyl-C-phenylnitrone (1.0 eq)

  • Dipolarophile: Styrene (1.5 eq)

  • Solvent: Toluene (Anhydrous)

  • Catalyst (Optional): ZnI

    
     (0.1 eq) – Accelerates reaction via LUMO lowering, but thermal reflux is sufficient for demonstration.
    
Step-by-Step Methodology
  • Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Methyl-C-phenylnitrone (1.35 g, 10.0 mmol) in anhydrous toluene (20 mL).

  • Addition: Add styrene (1.72 mL, 15.0 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (110 °C) under an argon atmosphere. Stir for 12–24 hours.

    • Checkpoint: Monitor reaction progress via TLC (SiO

      
      , 30% EtOAc/Hexanes). The nitrone spot (UV active) should disappear.
      
  • Workup: Cool the reaction to room temperature. Concentrate the solvent in vacuo to yield a crude yellow oil.

  • Purification: Purify by flash column chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
  • Validation (Regiochemistry):

    • 1H NMR (CDCl

      
      ):  Look for the diagnostic triplet/doublet of doublets for the proton at C-5  (benzylic ether proton). In the 5-substituted product, this proton typically appears around 
      
      
      
      5.0–5.4 ppm
      .
    • Contrast: The 4-substituted isomer would show a CH

      
       signal next to Oxygen (C-5 protons) as a multiplet around 
      
      
      
      3.8–4.2 ppm.
Workflow Diagram

Synthesis_Workflow Start Reactants: Nitrone + Styrene Reflux Reflux in Toluene (110°C, 18h) Start->Reflux TLC TLC Check (Disappearance of Nitrone) Reflux->TLC TLC->Reflux Incomplete Workup Concentration in vacuo TLC->Workup Complete Purify Flash Chromatography (EtOAc/Hexanes) Workup->Purify Analyze 1H NMR Validation (Confirm 5-Substituted Regioisomer) Purify->Analyze

Caption: Experimental workflow for the thermal 1,3-dipolar cycloaddition of nitrones.

Applications in Drug Discovery[5][6]

The isoxazolidine ring acts as a versatile scaffold. Post-cycloaddition modifications allow for the synthesis of complex bioactives:

  • Nucleoside Mimics: The isoxazolidine oxygen mimics the ribose oxygen, providing hydrolytic stability.

  • 
    -Amino Acids:  Reductive cleavage of the N-O bond (e.g., using H
    
    
    
    /Pd-C or Zn/AcOH) opens the ring to yield
    
    
    -amino alcohols or
    
    
    -amino acids, which are critical precursors for peptide drugs.
  • Kinugasa Reaction: Reaction with copper acetylides yields

    
    -lactams (antibiotics).
    

References

  • Sustmann, R. "Orbital energy control of cycloaddition reactivity." Pure and Applied Chemistry, 1974, 40(4), 569–593. Link

  • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963, 2(10), 565–598. Link

  • Houk, K. N., et al. "Frontier molecular orbital theory of cycloaddition reactions." Accounts of Chemical Research, 1975, 8(11), 361–369. Link

  • Gothelf, K. V., & Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 1998, 98(2), 863–910. Link

  • Confalone, P. N., & Huie, E. M. "The 1,3-dipolar cycloaddition reaction in the synthesis of natural products."[5] Organic Reactions, 1988. Link

Sources

Isoxazolidine hydrochloride CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isoxazolidine Hydrochloride – A Critical Scaffold in Medicinal Chemistry

Executive Summary

This compound (


) is the hydrochloride salt of isoxazolidine, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms (1,2-oxazolidine). Unlike its unsaturated counterpart (isoxazole), isoxazolidine possesses a labile N–O bond and a secondary amine functionality, making it a versatile "masked" synthon for 1,3-amino alcohols and 

-amino acids. This guide details the physicochemical properties, synthetic pathways, and mechanistic applications of this scaffold in high-value drug discovery.

Physicochemical Specifications

The following data constitutes the core identity of the compound. Researchers should verify these parameters upon receipt of material to ensure batch integrity.

ParameterSpecification
Chemical Name This compound
CAS Number 39657-45-9
Free Base CAS 504-72-3
Molecular Formula

Molecular Weight 109.55 g/mol
Appearance White to off-white hygroscopic crystalline solid
Melting Point 125 – 129 °C
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (

, Hexane)
pKa (Conjugate Acid) ~5.5 (Refers to the protonated nitrogen)
Hygroscopicity High (Store under inert atmosphere/desiccator)

Structural Analysis & Reactivity Profile

The isoxazolidine ring adopts a puckered "envelope" conformation to minimize torsional strain and lone-pair repulsion between the adjacent heteroatoms.

  • The N–O Bond (The "Spring-Loaded" Trigger): The bond energy of the N–O bond is significantly lower (~53 kcal/mol) than a typical C–C or C–N bond. This thermodynamic instability is the scaffold's primary utility; it allows the ring to remain stable during standard organic transformations (alkylations, acylations) but cleave selectively under reductive conditions to reveal a linear 1,3-amino alcohol motif.

  • Nitrogen Nucleophilicity: The nitrogen atom is a secondary amine. In the hydrochloride form, it is protonated and unreactive. Upon neutralization with a mild base (

    
     or 
    
    
    
    ), it becomes a potent nucleophile capable of
    
    
    reactions or amide coupling.

Synthetic Pathways

The synthesis of the parent isoxazolidine ring requires distinct strategies compared to its substituted derivatives (often made via nitrone cycloaddition).

Protocol A: Cyclization of -Halo-N-hydroxyamines (Parent Synthesis)

This is the industrial standard for generating the unsubstituted parent ring.

  • Alkylation: Reaction of N-hydroxyurethane with 1,3-dibromopropane under basic conditions.

  • Hydrolysis & Cyclization: Acidic hydrolysis removes the carbamate protecting group, followed by intramolecular cyclization.

  • Salt Formation: Treatment with anhydrous HCl gas in ether precipitates the hydrochloride salt.

Protocol B: 1,3-Dipolar Cycloaddition (Derivative Synthesis)

While typically used for substituted isoxazolidines, this mechanism is fundamental to understanding the scaffold's entry into complex natural products.

  • Reagents: Nitrone (Dipole) + Alkene (Dipolarophile).[1][2]

  • Mechanism: Concerted

    
     cycloaddition.
    
  • Stereochemistry: Highly stereoselective, typically favoring the endo adduct due to secondary orbital interactions.

Visualization: Synthetic Logic of Isoxazolidine

IsoxazolidineSynthesis Precursor 1,3-Dibromopropane + N-Hydroxyurethane Intermediate N-(3-Bromopropyl) -N-hydroxyurethane Precursor->Intermediate Alkylation (NaOEt) Cyclization Intramolecular Cyclization (Base) Intermediate->Cyclization Hydrolysis (-CO2) Isoxazolidine Isoxazolidine (Free Base) Cyclization->Isoxazolidine Ring Closure Salt Isoxazolidine HCl (CAS 39657-45-9) Isoxazolidine->Salt HCl/Et2O

Caption: Step-wise synthesis of the parent this compound scaffold from acyclic precursors.

Mechanistic Applications in Drug Discovery

This compound is rarely the final drug; it is a chiral auxiliary and a masked intermediate .

The "Masked" 1,3-Amino Alcohol

The most powerful application of this scaffold is its reductive ring opening.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    .
  • Mechanism: Homolytic cleavage of the N–O bond followed by protonation.

  • Outcome: Converts the constrained ring into a flexible acyclic chain with defined stereochemistry at the

    
     and 
    
    
    
    positions (if substituted).
Beta-Amino Acid Synthesis

Oxidation of the primary alcohol resulting from ring opening (or direct oxidation of the ring) yields


-amino acids, which are critical components of peptidomimetics (compounds that mimic peptides but have better metabolic stability).

Visualization: Reactivity & Ring Opening

Reactivity Isox Isoxazolidine Scaffold (N-O Bond Intact) N_Func N-Functionalized Derivative (Stable Ring) Isox->N_Func R-X / Base (Alkylation) Cleavage Reductive N-O Cleavage (H2/Pd, Zn/AcOH) Isox->Cleavage Reduction AminoAlcohol 1,3-Amino Alcohol (Linear) Cleavage->AminoAlcohol Protonation BetaAmino Beta-Amino Acid (Peptidomimetic) AminoAlcohol->BetaAmino Oxidation (Jones/TEMPO)

Caption: Divergent reactivity pathways: N-functionalization retains the ring, while reduction cleaves it to valuable synthons.

Experimental Protocol: Free Basing & N-Acylation

Note: The hydrochloride salt must be neutralized before use in nucleophilic substitutions.

  • Neutralization: Suspend Isoxazolidine HCl (1.0 equiv) in dry DCM (

    
    ). Add Triethylamine (
    
    
    
    , 2.2 equiv) at 0°C. Stir for 15 minutes until the solid dissolves.
  • Acylation: Add the acid chloride (1.1 equiv) dropwise.

  • Workup: Quench with water. The product (N-acyl isoxazolidine) will be in the organic layer. Wash with dilute HCl to remove excess amine.

  • Validation: Monitor by TLC. The N-acyl product typically shows a distinct amide carbonyl peak in IR (~1650

    
    ) and loss of the broad NH salt stretch.
    

Handling & Safety

  • Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, leading to clumping and hydrolysis risks over time. Storage: Store at -20°C in a sealed container under argon or nitrogen.

  • Stability: The N–O bond is stable to air and light but sensitive to strong reducing agents. Avoid contact with metals like Zinc or Iron in acidic media unless ring cleavage is intended.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Berthet, M., et al. (2016). "Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry."[1][3] Chemical Reviews, 116(24), 15235–15283. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Role of Isoxazolidine Hydrochloride in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of isoxazolidine hydrochloride and the broader isoxazolidine scaffold in pharmaceutical R&D. It moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and validated approach to its use.

Part I: Application Notes - The Strategic Value of the Isoxazolidine Scaffold

The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence is due to its unique three-dimensional structure, metabolic stability, and its capacity to serve as a versatile synthetic intermediate for a wide array of biologically active molecules.[2][3] this compound is a key reagent in this field, offering a stable and reliable entry point for constructing this valuable heterocyclic system.[4]

This compound: The Gateway Reagent

This compound itself is primarily utilized as a key intermediate and building block in organic synthesis.[4] Its salt form enhances stability and simplifies handling compared to the free base. The principal role of related hydroxylamine hydrochlorides is to serve as direct precursors for the in situ generation of nitrones, the reactive species essential for forming the isoxazolidine core.[5][6] This strategic conversion is the first and most critical step in harnessing the potential of this chemical class.

Caption: Chemical structure of this compound.

The 1,3-Dipolar Cycloaddition: Cornerstone of Isoxazolidine Synthesis

The most powerful and widely adopted method for constructing the isoxazolidine ring is the [3+2] cycloaddition reaction (also known as the Huisgen cycloaddition) between a nitrone (the 1,3-dipole) and a dipolarophile (typically an alkene).[6][7] This reaction is highly valued for its ability to generate multiple stereocenters in a single, often highly stereocontrolled, step.

Causality of the Reaction: The reaction's efficacy stems from the complementary electronic nature of the reactants. The nitrone possesses a high-energy molecular orbital (HOMO) that interacts with the low-energy molecular orbital (LUMO) of the alkene. The choice of solvent, temperature, and catalyst can significantly influence the reaction's rate, yield, and stereoselectivity (regio-, diastereo-, and enantioselectivity). Lewis acid catalysts, for instance, can coordinate to the nitrone or alkene, lowering the LUMO energy and accelerating the reaction while enhancing stereocontrol.[8]

G Start Hydroxylamine Hydrochloride Nitrone In Situ Nitrone Formation Start->Nitrone Aldehyde Aldehyde / Ketone Aldehyde->Nitrone Base Base (e.g., NaHCO₃) Base->Nitrone Neutralizes HCl Cycloaddition [3+2] Cycloaddition Nitrone->Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Cycloaddition Product Isoxazolidine Derivative Cycloaddition->Product

Caption: General workflow for isoxazolidine synthesis via 1,3-dipolar cycloaddition.

Biological Significance and Therapeutic Potential

The isoxazolidine scaffold is a structural mimic for natural molecules like nucleosides and amino acids, allowing derivatives to interact with biological targets.[1][9][10] This has led to the development of compounds with a broad spectrum of pharmacological activities.

  • Anticancer: Certain isoxazolidine derivatives show significant cytotoxicity against cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung cancer cells.

  • Antimicrobial: The scaffold is integral to novel antibacterial and antifungal agents.[7][11]

  • Antiviral: As nucleoside analogs, they can interfere with viral replication processes.[7][12]

  • Anti-inflammatory: The core structure has been incorporated into molecules developed as analgesics and anti-inflammatory drugs.[4][11]

  • Neuroscience: They are used in research investigating neurological disorders.[4]

Mechanism of Action Example: EGFR Inhibition A key mechanism for the anticancer activity of some isoxazolidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] These compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which are crucial for cancer cell proliferation and survival.[5]

ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor Binds & Activates ras RAS receptor->ras Autophosphorylation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor Isoxazolidine Derivative inhibitor->receptor Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by an isoxazolidine derivative.

Part II: Experimental Protocols - From Synthesis to Analysis

The following protocols are designed to be self-validating, incorporating checkpoints and rationale to ensure reproducible and reliable outcomes.

Protocol: Synthesis of a 5-Substituted Isoxazolidine via [3+2] Cycloaddition

This protocol details the synthesis of an isoxazolidine derivative from a hydroxylamine hydrochloride, an aldehyde, and an alkene.

Rationale: This one-pot procedure is efficient as it avoids the isolation of the intermediate nitrone, which can be unstable. The use of a base is critical to neutralize the hydrochloride salt and free the hydroxylamine for condensation with the aldehyde.[5] Reaction progress is monitored by TLC to determine the point of complete nitrone formation and subsequent consumption during the cycloaddition.

Materials:

  • N-methylhydroxylamine hydrochloride (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (1.1 eq)

  • Styrene (alkene dipolarophile) (1.2 eq)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nitrone Generation: To a round-bottom flask charged with a magnetic stir bar, add N-methylhydroxylamine hydrochloride (1.0 eq) and the chosen solvent (e.g., Toluene, 20 mL).

  • Add the substituted benzaldehyde (1.0 eq) followed by sodium bicarbonate (1.1 eq).

  • Stir the mixture vigorously at room temperature. The reaction is self-validating via TLC analysis. Spot the reaction mixture against the starting aldehyde on a silica gel plate (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, higher Rf spot indicates nitrone formation (typically 1-3 hours).

  • Cycloaddition: Once nitrone formation is complete (as per TLC), add the alkene (e.g., Styrene, 1.2 eq) directly to the reaction mixture.

  • Heat the mixture to reflux (for Toluene, ~110°C; for DCM, ~40°C) and stir for 12-24 hours. Monitor the disappearance of the nitrone spot by TLC.[13]

  • Work-up: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts. Wash the filtrate with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure isoxazolidine derivative.[13]

ParameterCondition 1Condition 2Rationale
Solvent TolueneDichloromethane (DCM)Toluene allows for higher reaction temperatures, accelerating the cycloaddition. DCM is useful for more heat-sensitive substrates.
Temperature 110°C (Reflux)40°C (Reflux)Higher temperatures are often required to overcome the activation energy of the cycloaddition.
Typical Yield 70-90%60-80%Yield is dependent on the specific electronic and steric properties of the aldehyde and alkene used.
Protocol: Analytical Characterization Workflow

A systematic analytical workflow is crucial to confirm the structure and purity of the synthesized isoxazolidine.

Rationale: This multi-technique approach provides orthogonal data for unambiguous structure elucidation. NMR spectroscopy defines the carbon-hydrogen framework and stereochemistry, mass spectrometry confirms the molecular weight, and FT-IR identifies key functional groups. Purity is finally assessed by HPLC or elemental analysis.

Crude Crude Product (Post Work-up) Purify Purification (Column Chromatography) Crude->Purify Structure Structural Elucidation Purify->Structure NMR ¹H and ¹³C NMR Structure->NMR Connectivity & Stereochem MS Mass Spectrometry (HRMS) Structure->MS Molecular Weight IR FT-IR Spectroscopy Structure->IR Functional Groups Purity Purity Assessment (>95%) NMR->Purity MS->Purity IR->Purity Final Characterized Compound Purity->Final

Caption: Standard workflow for the analytical characterization of isoxazolidine derivatives.

TechniqueParameterExpected Observation for Isoxazolidine Ring
¹H NMR Chemical Shift (δ)Protons on the heterocyclic ring typically appear in the 2.5-5.0 ppm range.
¹³C NMR Chemical Shift (δ)Carbons of the isoxazolidine ring typically resonate between 40-85 ppm.
FT-IR Wavenumber (cm⁻¹)Absence of nitrone C=N stretch (~1600 cm⁻¹). Presence of C-O stretch (~1050-1200 cm⁻¹).
HRMS m/zObserved mass should match the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion within 5 ppm.

Conclusion

This compound is a valuable and practical starting point for accessing the synthetically powerful isoxazolidine scaffold. The 1,3-dipolar cycloaddition remains the premier method for its construction, offering a direct route to stereochemically rich molecules. The diverse biological activities exhibited by isoxazolidine derivatives, from anticancer to antimicrobial, confirm its status as a privileged structure in drug discovery. The robust protocols and analytical workflows detailed herein provide a solid foundation for researchers to confidently explore and innovate within this promising area of pharmaceutical development.

References

  • SciTechDaily. (2026, January 22). Your Pet's Flea Medicine Could Be Destroying the Planet. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Materials Today: Proceedings. Retrieved from [Link]

  • Preprints.org. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. Retrieved from [Link]

  • Gising, J., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(12), 3123. Retrieved from [Link]

  • Universidad Autónoma de Madrid. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Retrieved from [Link]

  • Cao, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(15), 3454. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Retrieved from [Link]

  • Chiacchio, U., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 15235–15298. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Retrieved from [Link]

  • Cao, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC. Retrieved from [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Retrieved from [Link]

  • MDPI. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Retrieved from [Link]

  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Isoxazolidines as Biologically Active Compounds. Retrieved from [Link]

  • Bentham Science. (2016). Isoxazolidines as Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. Retrieved from [Link]

  • PubMed. (2000). Stereodivergent approaches to the synthesis of isoxazolidine analogues of alpha-amino acid nucleosides. Total synthesis of isoxazolidinyl deoxypolyoxin C and uracil polyoxin C. Retrieved from [Link]

  • Iraqi Journal of Science. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Retrieved from [Link]

  • ResearchGate. (n.d.). A) Bioactive isoxazoline‐containing compounds. B) Isoxazoline‐derived parasiticides. Retrieved from [Link]

Sources

The Pivotal Role of Isoxazolidine Hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the critical application of isoxazolidine hydrochloride as a foundational reagent in the development of modern agrochemical formulations. While not typically a component of the final formulated product, this compound serves as a versatile and indispensable building block in the synthesis of a wide array of potent active ingredients. This document provides an in-depth exploration of the underlying chemistry, synthesis protocols, and formulation considerations for isoxazolidine-derived pesticides, offering valuable insights for researchers, chemists, and professionals in the agrochemical industry.

Introduction: The Isoxazolidine Scaffold - A Cornerstone of Modern Pesticide Design

The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and its partially unsaturated analog, isoxazoline, have emerged as privileged scaffolds in the discovery of novel agrochemicals.[1][2] Numerous commercially successful herbicides, insecticides, and fungicides feature these core structures, which are often associated with high efficacy, target specificity, and favorable toxicological profiles.[1] this compound, a stable and readily available salt of the parent isoxazolidine, is a key intermediate in the synthetic pathways leading to these valuable agrochemical active ingredients.[3] Its utility lies in its ability to serve as a precursor for the generation of more complex isoxazolidine and isoxazoline derivatives through various chemical transformations, most notably the 1,3-dipolar cycloaddition reaction.[4][5][6]

This guide will elucidate the journey from this compound to highly active agrochemical compounds, providing both the theoretical framework and practical protocols for their synthesis and subsequent formulation.

The Synthetic Heart of the Matter: 1,3-Dipolar Cycloaddition

The cornerstone of synthesizing isoxazolidine and isoxazoline-based agrochemicals is the [3+2] cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings.[5][6] In this context, the reaction typically involves a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) to yield an isoxazolidine ring.[7][8] this compound can be a precursor to the hydroxylamine needed to generate the nitrone in situ.

The general mechanism can be visualized as follows:

1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_product Product Nitrone Nitrone (1,3-Dipole) Isoxazolidine Isoxazolidine Ring Nitrone->Isoxazolidine [3+2] Cycloaddition Alkene Alkene (Dipolarophile) Alkene->Isoxazolidine Agrochemical_Formulation_Workflow cluster_synthesis Synthesis cluster_formulation Formulation cluster_application Application Active_Ingredient Isoxazolidine-based Active Ingredient (AI) Mixing Mixing & Milling Active_Ingredient->Mixing Inert_Ingredients Inert Ingredients (Solvents, Surfactants, etc.) Inert_Ingredients->Mixing Final_Product Formulated Agrochemical (EC, SC, WP, GR) Mixing->Final_Product Dilution Tank Mixing with Water (for EC, SC, WP) Final_Product->Dilution Field_Application Application to Crop/Soil Dilution->Field_Application

Sources

Application Note: Strategic Cleavage of the Isoxazolidine N-O Bond

Author: BenchChem Technical Support Team. Date: February 2026

Unlocking 1,3-Amino Alcohols via Chemoselective Reduction

Executive Summary

The isoxazolidine ring is not merely a heterocycle; it is a "masked" 1,3-amino alcohol. Formed predominantly via nitrone-olefin [3+2] cycloaddition, the isoxazolidine scaffold allows researchers to build complex stereocenters with high precision before "revealing" the acyclic amino alcohol core. This transformation is pivotal in the synthesis of aminoglycosides, sphingolipids, and nucleoside analogues.

This Application Note provides a rigorous guide to the reductive cleavage of the N-O bond. Moving beyond generic hydrogenation, we detail three distinct protocols tailored to substrate sensitivity: Zinc/Acetic Acid (robust, standard), Molybdenum Hexacarbonyl (chemoselective), and Samarium Diiodide (mild, single-electron transfer).

Mechanistic Insight

The cleavage of the N-O bond is thermodynamically favorable (bond energy ~53 kcal/mol) but kinetically distinct depending on the reagent class.

  • Heterolytic Cleavage (e.g., Zn/AcOH): Involves electron transfer from the metal surface to the antibonding orbital of the N-O bond, followed by protonation.

  • Homolytic Cleavage (e.g., SmI2): A Single Electron Transfer (SET) mechanism generates a radical anion intermediate, which is subsequently quenched.

Pathway Visualization

The following diagram illustrates the divergence between standard hydrogenation and Metal-Carbonyl mediated pathways.

NO_Cleavage_Mechanism Figure 1: Mechanistic divergence in N-O bond cleavage pathways. Isox Isoxazolidine (Cyclic Precursor) Complex Metal-N Complex (Coordination) Isox->Complex Mo(CO)6 Radical Radical Anion Intermediate Isox->Radical SmI2 (SET) Imine Acyclic Imine/Enamine (Transient) Isox->Imine H2/Pd-C Complex->Imine e- Transfer Radical->Imine Protonation Product 1,3-Amino Alcohol (Final Target) Imine->Product Hydrolysis/Reduction

Methodology Selection Matrix

Choose the protocol that best fits your substrate's stability profile.

FeatureProtocol A: Zn / AcOH Protocol B: Mo(CO)₆ Protocol C: SmI₂ Protocol D: H₂ / Pd-C
Primary Mechanism Dissolving Metal ReductionOxidative Insertion / ReductionSingle Electron Transfer (SET)Catalytic Hydrogenolysis
Cost LowModerateHighLow
Reaction pH AcidicNeutral/Slightly BasicNeutral (buffered)Neutral
Chemoselectivity Poor for acid-sensitive groupsExcellent (Preserves C=C)Excellent (Preserves esters/alkenes)Poor (Reduces C=C, Cbz, Bn)
Steric Tolerance HighModerateVery High Low
Ideal For Robust substrates, gram-scaleSubstrates with reducible alkenesComplex natural productsSimple deprotection

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Zinc / Acetic Acid)

Best for: Large-scale synthesis of stable substrates where acid sensitivity is not a concern. Reference: Comins et al.[1] [1]

Reagents:

  • Activated Zinc dust (See Note 1)

  • Glacial Acetic Acid (AcOH)

  • Substrate (Isoxazolidine)[2][3][4]

Procedure:

  • Activation: Wash Zinc dust (10 equiv.) with 1M HCl, then water, then acetone, and dry under vacuum/Ar immediately before use.

  • Dissolution: Dissolve the isoxazolidine (1.0 mmol) in glacial AcOH (10 mL).

    • Modification: If solubility is poor, use a 1:1 mixture of AcOH and THF.

  • Addition: Add the activated Zinc dust in a single portion at room temperature (RT).

  • Reaction: Stir vigorously. The reaction is typically exothermic.

    • Time: 30 min to 4 hours. Monitor by TLC (N-O cleavage usually results in a significant polarity shift).

    • Temperature: If stalled, heat to 50°C.

  • Workup: Filter the mixture through a pad of Celite to remove excess Zinc. Wash the pad with EtOAc.

  • Neutralization: Concentrate the filtrate. Redissolve in EtOAc and wash carefully with saturated NaHCO₃ until the aqueous phase is basic (pH 8-9).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Critical Checkpoint: Ensure the zinc is "active." Dull, clumped zinc will lead to stalled reactions.

Protocol B: The Chemoselective Method (Molybdenum Hexacarbonyl)

Best for: Substrates containing double bonds (C=C), benzyl groups, or Cbz groups that would be destroyed by hydrogenation. Reference: Cicchi, Brandi, et al. [2]

Reagents:

  • Molybdenum Hexacarbonyl [Mo(CO)₆] (Caution: Toxic CO evolution)

  • Acetonitrile (MeCN)

  • Water[5][6]

Procedure:

  • Setup: Prepare a solution of isoxazolidine (1.0 mmol) in MeCN:H₂O (15:1 ratio, 10 mL).

  • Reagent Addition: Add Mo(CO)₆ (1.1 - 1.5 equiv.).

  • Reflux: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere (N₂ or Ar).

    • Note: The reaction mixture often turns dark/black as the active low-valent Mo species forms.

  • Monitoring: Reaction times vary from 2 to 12 hours.

  • Workup: Cool to RT. Add Silica gel (approx. 2g per mmol) directly to the flask and concentrate to dryness (dry loading).

  • Purification: Load the silica powder onto a flash column and elute. This removes the inorganic molybdenum residues effectively.

Why this works: Mo(CO)₆ coordinates specifically to the Nitrogen of the isoxazolidine, facilitating N-O cleavage without interacting with isolated alkenes.

Protocol C: The "Scalpel" Method (Samarium Diiodide - SmI₂)

Best for: Highly functionalized natural products, sterically hindered cores, and "late-stage" cleavage. Reference: Bode & Carreira [3]; Revuelta et al. [4]

Reagents:

  • SmI₂ (0.1 M solution in THF) - Commercial or freshly prepared.

  • Additive (Optional): H₂O or MeOH (Proton source).

  • Degassed THF.

Procedure:

  • Preparation: Dry the isoxazolidine (1.0 mmol) thoroughly (azeotrope with benzene/toluene) and dissolve in degassed THF (10 mL) under Argon.

  • Proton Source: Add degassed H₂O or MeOH (20 equiv.) to the substrate solution.

    • Mechanistic Note: The proton source quenches the radical anion immediately, preventing polymerization or side reactions.

  • Reduction: Cool to 0°C (or -78°C for extremely sensitive substrates). Add SmI₂ solution dropwise.

    • Visual Indicator: The deep blue color of SmI₂ should persist. If it turns yellow/white immediately, add more until a blue/green color remains for >5 minutes. Typically requires 2.5 - 3.0 equiv.

  • Quench: Open to air (oxidizes excess Sm(II) to Sm(III) - turns yellow). Add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution.

  • Extraction: Stir vigorously until the layers separate clearly (can take 1-2 hours for Sm emulsion to break). Extract with EtOAc.

Decision Logic & Troubleshooting

The following decision tree assists in real-time experimental planning.

Decision_Tree Figure 2: Reagent Selection Decision Matrix. Start Start: Isoxazolidine Substrate Check1 Contains C=C bonds or Benzyl/Cbz groups? Start->Check1 Check2 Acid Sensitive (e.g., Acetals, Silyl ethers)? Check1->Check2 No RouteB Protocol B: Mo(CO)6 Check1->RouteB Yes (Avoid H2) RouteC Protocol A: Zn / AcOH Check2->RouteC No (Robust) RouteD Protocol C: SmI2 Check2->RouteD Yes (Needs mild conditions) RouteA Protocol D: H2 / Pd-C

Troubleshooting "The Scientist's Notebook"
ObservationDiagnosisCorrective Action
Reaction Stalls (Zn/AcOH) Zinc surface passivation.Add a few drops of 1,2-dibromoethane or TMSCl to reactivate the Zn surface. Sonication can also help.
Over-reduction (H2/Pd) Hydrogenolysis of C-N bond.Switch to Pearlman’s Catalyst (Pd(OH)₂) or stop reaction immediately upon H₂ uptake cessation.
Emulsion (SmI₂) Lanthanide salts trapping organics.Use Rochelle's salt (sat. aq.) and stir for at least 2 hours. Do not rush the separation.
Low Yield (Mo(CO)₆) Complexation without cleavage.Ensure water is present in the solvent mixture.[7] The hydrolysis step is crucial for releasing the amine.

References

  • Comins, D. L., et al. (2001).[1] Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid.[1] Journal of Organic Chemistry. [Link]

  • Cicchi, S., Goti, A., Brandi, A., et al. (2002). Molybdenum-Mediated Cleavage Reactions of Isoxazoline Rings Fused in Bicyclic Frameworks. Organic Letters. [Link]

  • Bode, J. W., & Carreira, E. M. (2001).[8] Stereoselective Syntheses of Epothilones A and B via Nitrile Oxide Cycloadditions and Related Studies. Journal of the American Chemical Society. [Link]

  • Revuelta, J., et al. (2004). Samarium(II) Iodide Reduction of Isoxazolidines. Tetrahedron. [Link]

  • Aschwanden, P., et al. (2006). Reduction of 2,3-dihydroisoxazoles to beta-amino ketones and beta-amino alcohols. Organic Letters. [Link]

Sources

Application Note: Isoxazolidine Hydrochloride as a Strategic Intermediate in Analgesic Drug Synthesis

[1][2]

Executive Summary

Isoxazolidine hydrochloride (CAS 39657-45-9) represents a critical, yet often underutilized, "masked" scaffold in the synthesis of next-generation analgesics.[1] While the isoxazolidine ring itself serves as a conformationally restricted pharmacophore mimicking proline or glutamic acid (relevant for NMDA receptor modulation), its latent utility lies in the lability of the N–O bond.[1]

This application note details the protocols for utilizing Isoxazolidine HCl as a precursor for two distinct classes of analgesic candidates:

  • Conformationally Restricted Ligands: Intact isoxazolidine rings acting as bioisosteres for pyrrolidines in opioid or COX-2 inhibitor scaffolds.[1]

  • Acyclic 1,3-Amino Alcohols: Generated via reductive ring opening, serving as the core motif for drugs analogous to Tramadol or Venlafaxine.[1]

Key Technical Insight: The hydrochloride salt is the preferred starting material due to the volatility and instability of the free base. Successful synthesis requires precise in situ neutralization protocols to prevent stoichiometric mismatches and yield loss.[1]

Chemical Properties & Handling[1][3][4]

The Stability Paradox

The free base, isoxazolidine, is a volatile liquid (bp ~60°C) prone to oxidation and polymerization.[1] The hydrochloride salt stabilizes the molecule, rendering it a solid, non-volatile, and shelf-stable reagent. However, the salt is hygroscopic .[1]

Table 1: Physicochemical Profile

PropertySpecificationPractical Implication
Molecular Formula C₃H₇NO[1][2]·HClStoichiometry calculation must account for HCl (MW 109.55).[1]
Appearance White crystalline powderDiscoloration (yellowing) indicates free base degradation.[1]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Toluene) requires phase transfer or specific polar solvents.[1]
Hygroscopicity HighCRITICAL: Dry under vacuum over P₂O₅ before use in moisture-sensitive alkylations.[1]

Mechanistic Pathways in Analgesic Design[2]

The utility of isoxazolidine in pain management stems from its ability to access two distinct chemical spaces.[1]

Pathway A: The "Intact Ring" Strategy (NMDA/Sigma-1 Targeting)

The isoxazolidine ring provides a rigid scaffold that positions the nitrogen and oxygen atoms to interact with specific receptor pockets. In NMDA receptor antagonists (neuropathic pain), the ring mimics the glutamate backbone but with restricted conformational freedom, potentially increasing selectivity and reducing side effects.[1]

Pathway B: The "Masked Core" Strategy (Opioid/Monoamine Modulation)

Many centrally acting analgesics (e.g., Tapentadol, Tramadol) rely on a 1,3-amino alcohol motif.[1] Synthesizing these chiral centers linearly is difficult.[1] Isoxazolidine allows for the stereoselective construction of the ring, followed by reductive N–O cleavage to reveal the acyclic amino alcohol with defined stereochemistry.[1][3]

Figure 1: Divergent synthetic pathways from Isoxazolidine HCl to analgesic pharmacophores.[1]

Experimental Protocols

Protocol 1: In Situ Free-Basing and N-Alkylation

Objective: To synthesize N-benzyl isoxazolidine derivatives (common pharmacophores in Sigma-1 receptor analgesics) without isolating the volatile free base.[1]

Materials:

  • Isoxazolidine HCl (1.0 equiv)[1]

  • Substituted Benzyl Bromide (1.0 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv) - Acts as both neutralizing agent and acid scavenger.[1]

  • Acetonitrile (ACN) - Solvent of choice for polar/non-polar balance.[1]

Step-by-Step Methodology:

  • Preparation of the Base Suspension:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend Isoxazolidine HCl (10 mmol, 1.09 g) in anhydrous ACN (20 mL).

    • Add finely powdered K₂CO₃ (25 mmol, 3.45 g).

    • Critical Step: Stir vigorously at room temperature for 30 minutes. This allows the carbonate to neutralize the HCl salt, generating the free amine in situ.[1] You may observe a slight evolution of CO₂.[1]

  • Electrophile Addition:

    • Add the substituted benzyl bromide (10 mmol) dropwise to the suspension.

    • Note: If the electrophile is a solid, dissolve it in a minimal amount of ACN before addition.[1]

  • Reaction:

    • Heat the mixture to reflux (approx. 80-82°C) for 6–12 hours.

    • Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).[1] The spot for the benzyl bromide should disappear.[1]

  • Work-up:

    • Cool to room temperature.[1] Filter off the inorganic salts (KCl and excess K₂CO₃).[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The residue is typically an oil.[1] Purify via silica gel flash chromatography.

Self-Validating Checkpoint:

  • Success: ¹H NMR should show the disappearance of the broad NH peak of the salt and the appearance of a singlet (approx. 3.5–4.0 ppm) corresponding to the benzylic CH₂ attached to the nitrogen.[1]

Protocol 2: Reductive Ring Opening (Synthesis of 1,3-Amino Alcohols)

Objective: To convert the isoxazolidine scaffold into a linear gamma-amino alcohol, a motif found in serotonin-norepinephrine reuptake inhibitors (SNRIs) with analgesic properties.[1]

Materials:

  • N-Substituted Isoxazolidine (from Protocol 1)[1]

  • Molybdenum Hexacarbonyl [Mo(CO)₆] (1.1 equiv)[1]

  • Acetonitrile/Water (15:1 mixture)[1]

Why Mo(CO)₆? While hydrogenation (H₂/Pd-C) works, it often requires high pressure.[1] Molybdenum hexacarbonyl offers a chemoselective cleavage of the N–O bond under mild reflux without affecting other reducible groups (like aromatic halides often present in analgesic drugs).[1]

Step-by-Step Methodology:

  • Reaction Assembly:

    • Dissolve the N-substituted isoxazolidine (1.0 mmol) in ACN (15 mL) and Water (1 mL).

    • Add Mo(CO)₆ (1.1 mmol).[1]

  • Cleavage:

    • Reflux the mixture for 2–4 hours. The reaction mixture will turn dark.[1]

    • Safety: Perform in a well-ventilated fume hood as CO gas is evolved.[1]

  • Work-up:

    • Cool the mixture and filter through a pad of Celite to remove molybdenum residues.[1]

    • Concentrate the filtrate.[1]

    • Partition between Ethyl Acetate and Water.[1] The product (amino alcohol) will be in the organic layer (unless highly polar, then use DCM).[1]

  • Validation:

    • IR Spectroscopy: Look for the appearance of a strong O-H stretch (3200–3500 cm⁻¹) and the shift in the C-N fingerprint.[1]

    • Mass Spec: The molecular weight should increase by +2 Da (addition of 2H across the N-O bond).[1]

Troubleshooting & Optimization Logic

This logic tree helps resolve common synthesis issues.

Figure 2: Troubleshooting logic for Isoxazolidine N-Alkylation.

References

  • Padwa, A. (2016).[1][4] Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews. [1][4]

  • BenchChem. (2025).[1][3] Application Notes: Synthesis of β-Amino Alcohols from 3-Isoxazolidinemethanol.

  • Kankala, S., et al. (2014).[1] Regioselective synthesis of isoxazole–mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies. Bioorganic & Medicinal Chemistry Letters.

  • CymitQuimica. this compound Product Data & Stability.

  • Cicchi, S., et al. (2003).[1] Metal-mediated cleavage of the N–O bond in isoxazolidine derivatives. Tetrahedron Letters. (Standard protocol reference for Mo(CO)6 method).

Troubleshooting & Optimization

How to improve the yield of isoxazolidine hydrochloride synthesis?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Isoxazolidine Hydrochloride Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Version: 2.0 (Technical Support Mode)

Executive Summary: The Yield Bottlenecks

Isoxazolidine hydrochlorides are critical scaffolds in peptidomimetics and nucleoside analogs. However, their synthesis often suffers from three specific "yield killers":

  • Regioisomeric Mixtures: Poor control during the 1,3-dipolar cycloaddition.

  • Over-reduction: Cleavage of the labile N–O bond during the reduction of isoxazolines.

  • Isolation Losses: High water solubility of the HCl salt leading to loss during aqueous workup, or "oiling out" during crystallization.

This guide addresses these specific failure points with mechanistic correctives.

Module 1: Upstream Synthesis (Reaction Optimization)

Route A: 1,3-Dipolar Cycloaddition (Nitrone + Alkene)

The most direct route, but susceptible to steric and electronic mismatches.

Q: My reaction conversion is stalled at <50%. Increasing temperature leads to tar. What is happening? A: You are likely fighting the reversibility of the cycloaddition (retro-1,3-dipolar cycloaddition) or causing polymerization of the dipolarophile.

  • The Fix: Do not just increase heat.

    • Concentration: These reactions are second-order. Increase concentration to 1.0–2.0 M (if solubility permits) to favor the forward reaction.

    • Lewis Acid Catalysis: Add 10–20 mol% of a mild Lewis acid like

      
      , 
      
      
      
      , or
      
      
      . This lowers the LUMO energy of the dipolarophile, accelerating the reaction at lower temperatures and improving regioselectivity.
    • Microwave Irradiation: Switch to microwave heating (sealed vessel). This often reduces reaction times from days to minutes, minimizing thermal degradation.

Q: I am getting a 1:1 mixture of regioisomers (4-substituted vs. 5-substituted). How do I direct this? A: Regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions.

  • Electronic Control: If your nitrone is electron-rich (HOMO-dominant), use an electron-deficient alkene (LUMO-dominant) to favor the 5-substituted product.

  • Steric Control: If electronic bias is weak, use bulky ligands on the nitrogen of the nitrone (e.g., t-butyl or benzyl) to sterically enforce the formation of the 5-substituted isomer.

Route B: Reduction of Isoxazolines

Used when the target isoxazolidine is best accessed via an isoxazoline intermediate.

Q: I used


 or 

to reduce the isoxazoline, but I isolated a 1,3-amino alcohol. Where did the ring go?
A: You cleaved the N–O bond. This bond is chemically labile (

53 kcal/mol). Strong reducing agents or hydrogenolysis conditions will break the ring.
  • The Fix: Use Sodium Cyanoborohydride (

    
    )  in acidic media.[1]
    
    • Mechanism:[2][3] Protonation of the C=N bond activates it for hydride delivery without touching the N–O bond.

    • Protocol: Maintain pH 3–4 using Methyl Orange as an indicator. Add glacial acetic acid dropwise during the reaction.

Module 2: Downstream Processing (Isolation & Salt Formation)

Q: I formed the HCl salt, but it is a sticky oil that won't crystallize. Trituration failed. A: This is the "Oiling Out" phenomenon, common with hygroscopic amine salts.

  • The Fix: Change the solvent system for salt formation.

    • Avoid: Bubbling HCl gas into a wet or alcoholic solution.

    • Standard: Dissolve the free base in anhydrous Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ) .
      
    • Precipitant: Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C. Dioxane often promotes better crystal lattice formation than ether.

    • Seed: If it oils, scratch the glass or add a seed crystal. If it persists, re-dissolve in minimal hot Isopropanol (IPA) and cool slowly.

Q: My yield drops significantly after aqueous workup. A: Isoxazolidine hydrochlorides are highly water-soluble.

  • The Fix: Eliminate the aqueous wash.

    • If your synthesis allows, evaporate the reaction solvent directly.

    • Re-dissolve the residue in a non-polar solvent (like

      
      ) where the organic impurities dissolve but the salt might not, or perform a "dry" loading flash chromatography on the free base before converting to the salt.
      

Visualizing the Logic

Diagram 1: Synthesis Decision Tree

Caption: Decision logic for selecting the optimal synthetic route and reducing agent to preserve the isoxazolidine ring.

IsoxazolidineSynthesis Start Target: Isoxazolidine HCl Precursor Choose Precursor Start->Precursor RouteA Route A: Nitrone + Alkene Precursor->RouteA Complex Stereochemistry RouteB Route B: Isoxazoline Reduction Precursor->RouteB Stable Intermediate OptA Optimization: 1. High Conc. (>1M) 2. Lewis Acid (ZnCl2) 3. Microwave RouteA->OptA RedAgent Select Reducing Agent RouteB->RedAgent StrongRed LiAlH4 / H2-Pd (AVOID) RedAgent->StrongRed MildRed NaBH3CN / pH 3-4 (PREFERRED) RedAgent->MildRed ResultBad Ring Cleavage (Amino Alcohol) StrongRed->ResultBad ResultGood Intact Ring (Isoxazolidine) MildRed->ResultGood

Diagram 2: The "Dry" Workup Protocol

Caption: Workflow to maximize recovery of water-soluble isoxazolidine salts.

WorkupLogic Raw Crude Reaction Mixture Decision Is Product Water Soluble? Raw->Decision Yes YES (Isoxazolidine HCl) Decision->Yes Step1 1. Evaporate Solvent (Do NOT wash w/ H2O) Yes->Step1 Step2 2. Dissolve Free Base in Anhydrous Et2O/EtOAc Step1->Step2 Step3 3. Add 4M HCl in Dioxane Dropwise at 0°C Step2->Step3 Step4 4. Filter Precipitate under N2 Step3->Step4

Comparative Data: Reducing Agents

Table 1: Impact of Reducing Agent on Isoxazoline Ring Integrity

Reducing AgentConditionsOutcomeYield (Isoxazolidine)Notes

Acetic Acid / MeOH, 0°C Isoxazolidine (Target) 85–95% Recommended. Selective C=N reduction.

MeOH, RTNo Reaction / Slow<10%Often too mild for unactivated imines.

THF, RefluxAmino Alcohol0%Cleaves N–O bond.

/ Pd-C
Ethanol, 1 atmAmino Alcohol0%Hydrogenolysis of N–O bond.

THF, 0°CMixture40–60%Difficult to control; complex workup.

Standard Operating Procedure (SOP)

Protocol: High-Yield Isoxazoline Reduction & Salt Formation

  • Dissolution: Dissolve isoxazoline (1.0 eq) in Methanol (0.2 M concentration). Add a trace of Methyl Orange indicator (solution turns yellow).

  • Activation: Add Sodium Cyanoborohydride (2.0 eq).

  • Controlled Reduction: Add Glacial Acetic Acid dropwise.

    • Critical: Maintain the solution color at a transition red-orange (pH

      
       3-4).
      
    • Stir at 0°C to RT for 2–4 hours.

  • Quench: Basify to pH >9 with saturated

    
     or 
    
    
    
    (aq).
  • Extraction (Free Base): Extract immediately with DCM (

    
    ). Dry organics over 
    
    
    
    and concentrate in vacuo (do not heat >40°C).
  • Salt Formation:

    • Re-dissolve the oily residue in anhydrous

      
       (10 volumes).
      
    • Cool to 0°C.[1]

    • Add 4M HCl in Dioxane (1.5 eq) dropwise.

    • Filter the white solid under nitrogen atmosphere to avoid moisture absorption.

References

  • Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition of Nitrones.[4] Organic Reactions.[2][5][6][7][8] (Foundational text on the mechanism and regioselectivity of nitrone cycloadditions).

  • Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis.[2][5][6][7][8] (Establishes the selectivity of NaBH3CN for imines/isoxazolines without N-O cleavage).

  • Padwa, A. (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Authoritative grounding for FMO theory in cycloadditions).

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][6][8][9][10] Past and Future. Angewandte Chemie International Edition. (The seminal work defining the mechanism).

Sources

Common side products in isoxazolidine synthesis and their removal.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazolidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isoxazolidine-containing molecules. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to address common challenges and provide practical, field-proven solutions. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.

Troubleshooting Guide: Common Issues in Isoxazolidine Synthesis

This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and actionable protocols for resolution.

Q1: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A1: The formation of diastereomers is a common challenge in isoxazolidine synthesis via 1,3-dipolar cycloaddition, arising from the endo and exo approaches of the nitrone to the dipolarophile.[1][2] The relative orientation of the substituents on the newly formed stereocenters is determined by the transition state energetics.

Underlying Causes:

  • Steric Hindrance: Bulky substituents on either the nitrone or the dipolarophile can influence the facial selectivity of the cycloaddition. The reaction will generally favor the transition state that minimizes steric repulsion.

  • Secondary Orbital Interactions: Stabilizing interactions between the orbitals of the nitrone and the dipolarophile in the transition state can favor the endo product.[1]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states, thereby affecting the diastereomeric ratio.

  • Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to lower selectivity.

Troubleshooting Protocol:

  • Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, and water). It has been observed that performing these cycloaddition reactions in water can lead to high diastereoselectivity.

  • Temperature Optimization: Run the reaction at different temperatures, starting from room temperature and gradually decreasing to 0 °C or lower. Monitor the diastereomeric ratio at each temperature point using ¹H NMR analysis of the crude reaction mixture.[3]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance diastereoselectivity by coordinating to the nitrone or the dipolarophile, thereby increasing the energy difference between the endo and exo transition states. Screen various Lewis acids such as MgBr₂, ZnI₂, and Ce(OTf)₃.[4][5]

  • Chiral Auxiliaries: If applicable to your synthesis, consider incorporating a chiral auxiliary on either the nitrone or the dipolarophile to induce facial selectivity.

Purification of Diastereomers:

If optimizing the reaction conditions does not provide the desired level of diastereoselectivity, the isomers can often be separated by column chromatography.

  • Column Chromatography Protocol:

    • Perform a thorough screening of solvent systems using thin-layer chromatography (TLC) to identify an eluent that provides the best separation between the diastereomers.

    • Carefully pack a silica gel column and load the crude product.

    • Elute the column with the optimized solvent system, collecting fractions and analyzing them by TLC to isolate the pure diastereomers.[6]

Q2: I'm observing the formation of regioisomers. What determines the regioselectivity, and how can I control it?

A2: The formation of regioisomers, typically the 4-substituted versus the 5-substituted isoxazolidine, is governed by both electronic and steric factors in the 1,3-dipolar cycloaddition.[7] The regioselectivity is often predictable based on Frontier Molecular Orbital (FMO) theory.[8]

Underlying Causes:

  • Frontier Molecular Orbital (FMO) Control:

    • HOMO(dipolarophile)-LUMO(nitrone) interaction: When the dipolarophile is electron-rich, this interaction dominates, leading to the formation of the 5-substituted isoxazolidine.[8]

    • HOMO(nitrone)-LUMO(dipolarophile) interaction: With electron-poor dipolarophiles, this interaction is more significant, favoring the formation of the 4-substituted regioisomer.[8][9]

  • Steric Effects: Significant steric hindrance on one of the reacting centers can override electronic preferences and direct the cycloaddition to the less hindered position.

  • Catalyst Control: Certain catalysts can control regioselectivity by coordinating to the reactants and directing the cycloaddition pathway.[4]

Troubleshooting Protocol:

  • Substrate Modification: If possible, modify the electronic properties of the substituents on the alkene. The addition of an electron-withdrawing group will favor the 4-substituted product, while an electron-donating group will favor the 5-substituted product.[8]

  • Catalyst Screening: Investigate the use of different catalysts. For example, Ce(OTf)₃ and MgCl₂ have been shown to guide the formation of different regioisomers in reactions with allenes.[4]

  • Reaction Conditions: While less common for controlling regioselectivity, screening different solvents and temperatures may have a minor influence on the regioisomeric ratio.

Purification of Regioisomers:

Regioisomers often exhibit different polarities, making them separable by column chromatography.

  • Column Chromatography Protocol:

    • Use TLC to find a suitable eluent system that provides good separation.

    • Perform column chromatography on silica gel to isolate the desired regioisomer.[6]

    • Characterize the purified isomers using NMR spectroscopy to confirm their regiochemistry.[7][10]

Q3: My reaction mixture contains a significant amount of a side product that I suspect is a nitrone dimer. How can I prevent its formation and remove it?

A3: Nitrone dimerization can occur, particularly with unstable nitrones or under certain reaction conditions, leading to the formation of 1,4,2,5-dioxadiazinanes.[11] This side reaction competes with the desired cycloaddition.

Underlying Causes:

  • Nitrone Instability: Some nitrones are inherently prone to dimerization, especially those that are not sterically hindered.

  • High Concentration: High concentrations of the nitrone can increase the likelihood of dimerization.

  • Elevated Temperature: Heating the reaction can promote dimerization.

Prevention and Removal Strategies:

  • In Situ Generation: Generate the nitrone in situ in the presence of the dipolarophile. This ensures that the concentration of free nitrone is kept low, minimizing the chance of dimerization.[12]

  • Slow Addition: If using a pre-formed nitrone, add it slowly to the reaction mixture containing the dipolarophile.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For some cycloadditions, this may be at room temperature or even lower.[12]

  • Purification: Nitrone dimers often have different polarities compared to the desired isoxazolidine and can typically be removed by column chromatography.

Frequently Asked Questions (FAQs)

What are the most common side products in isoxazolidine synthesis?

Besides diastereomers and regioisomers, other common side products include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual nitrone and alkene.

  • Nitrone Dimer: As discussed above, this is a common side product, especially with less stable nitrones.[11]

  • Enamines: These can be formed as side products during the synthesis of aldehydes and ketones used to generate nitrones.

  • Hydrolysis Products: Isoxazolidines can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opened amino alcohols.[13][14]

  • Oxidation Products: The isoxazolidine ring can be oxidized under certain conditions.[15][16]

What are the general strategies for purifying isoxazolidines?

The primary methods for purifying isoxazolidines are:

  • Column Chromatography: This is the most widely used technique. A systematic screening of solvent systems (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol) with TLC is crucial for achieving good separation.[2][6]

  • Recrystallization: If the isoxazolidine is a solid, recrystallization can be a highly effective method for purification. Common solvent systems include ethyl acetate/petroleum ether or ethanol/water.[2][17]

  • Preparative TLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography can be employed.[18]

Data and Protocols

Table 1: Common Side Products and Their Removal
Side ProductFormation CauseRecommended Removal Technique
DiastereomersEndo/exo transition statesColumn Chromatography
RegioisomersElectronic/steric factorsColumn Chromatography
Nitrone DimerNitrone instability, high concentrationColumn Chromatography
Unreacted NitroneIncomplete reactionColumn Chromatography
Unreacted AlkeneIncomplete reactionEvaporation (if volatile), Column Chromatography
Hydrolysis ProductsPresence of acid or baseAqueous workup, Column Chromatography
Experimental Protocol: General Procedure for Isoxazolidine Synthesis and Purification

This protocol describes a general method for the 1,3-dipolar cycloaddition of a nitrone with an alkene followed by purification.

  • Reaction Setup:

    • To a solution of the nitrone (1.0 eq.) in a suitable solvent (e.g., toluene, 20 mL), add the alkene (1.0-1.2 eq.).[6]

    • Heat the reaction mixture to reflux and monitor the progress by TLC.[6]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).[6]

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure isoxazolidine.[6]

Visualizing Reaction Pathways

Diagram 1: Regioselectivity in Nitrone-Alkene Cycloaddition

G cluster_reactants Reactants cluster_products Products Nitrone Nitrone 5-Substituted Isoxazolidine 5-Substituted Isoxazolidine Nitrone->5-Substituted Isoxazolidine HOMO(alkene)-LUMO(nitrone) (Electron-rich alkene) 4-Substituted Isoxazolidine 4-Substituted Isoxazolidine Nitrone->4-Substituted Isoxazolidine HOMO(nitrone)-LUMO(alkene) (Electron-poor alkene) Alkene Alkene Alkene->5-Substituted Isoxazolidine Alkene->4-Substituted Isoxazolidine G Start Low Diastereoselectivity Observed Solvent Screen Solvents (Toluene, CH2Cl2, MeCN, H2O) Start->Solvent Temp Optimize Temperature (RT to -20 °C) Solvent->Temp Catalyst Add Lewis Acid Catalyst (e.g., MgBr2, ZnI2) Temp->Catalyst Purify Separate Diastereomers by Column Chromatography Catalyst->Purify Success High Diastereoselectivity Achieved Purify->Success

Caption: Stepwise approach to improving diastereoselectivity.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazolidines. Retrieved from [Link]

  • Chakraborty, B. (n.d.). Synthesis of new scaffolds of isoxazolidine & isoxazoline derivatives using some novel class of nitrones via 1,3-dipolar cycloaddition reaction using greener methodologies and biological activities of the cycloadducts. SciTechnol. Retrieved from [Link]

  • Cardona, F., Goti, A., & Brandi, A. (2009). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 13(3), 298-343.
  • Shawali, A. S., & Farghaly, T. A. (2020). Diastereoselective synthesis of atropisomeric pyrazolyl pyrrolo[3,4-d]isoxazolidines via pyrazolyl nitrone cycloaddition to facially divergent maleimides. RSC Advances, 10(3), 1547-1556.
  • Reddy, C. S., Kumar, M. S., & Grée, R. (2013). Diastereoselective Synthesis of Novel Spiro-Isoxazolidines via [3 + 2] Cycloaddition.
  • Kerbal, A., Khelili, S., Villemin, D., Bar, N., & Roisnel, T. (2014). Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition. Arabian Journal of Chemistry, 7(3), 267-274.
  • Kerbal, A., Khelili, S., Villemin, D., Bar, N., & Roisnel, T. (2014). Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-Dipolar Cycloaddition. ResearchGate. Retrieved from [Link]

  • Yilmaz, I., & Ceylan, S. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives.
  • Singh, G., Sharma, S., & Gupta, V. K. (2015). Formation and Reductive ring opening reactions of Indolyl-isoxazolidines: Access to novel natural product analogs and precursors. Tetrahedron, 71(48), 9069-9077.
  • Koutentis, P. A. (2018). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 14, 1489-1496.
  • Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]

  • Li, X., Wang, Y., Zhang, Y., & Liu, X. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(15), 3454.
  • Koutentis, P. A., & Ioannou, I. G. (2019). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 24(17), 3108.
  • Heatham Ali, N. A., Al-Ghorbani, M., & Al-Saeedi, A. G. (2019). Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences, 12(4), 221-226.
  • Piras, L., Mocci, R., & Deplano, S. (2022).
  • Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure Crystalline Form Thereof.
  • Study.com. (n.d.). Cycloaddition Reaction | Overview & Types. Retrieved from [Link]

  • Eneama, W. A., Salman, H. H., & Mousa, M. N. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Oncology and Radiotherapy, 17(11), 1-8.
  • Coldham, I. (2017). Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online.
  • Kirilyuk, I. A., & Grigor'ev, I. A. (2022). Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. Molecules, 27(22), 7695.
  • Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Retrieved from [Link]

  • Koutentis, P. A. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. ResearchGate. Retrieved from [Link]

  • Padwa, A. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters, 7(27), 751-759.
  • Murahashi, S. I. (2007). Exploration and Development of Nitrone Chemistry. Chemical and Pharmaceutical Bulletin, 55(10), 1407-1420.
  • Njardarson, J. T. (2017). (3+2) Cycloadditions with nitrones. The major diastereomeric product is... ResearchGate. Retrieved from [Link]

  • Goti, A., & Cardona, F. (2025).
  • Domingo, L. R., & Ríos-Gutiérrez, M. (2017). Cycloadditions: An alternative to forbidden [4π + 4π] processes. the case of nitrone dimerization. The Journal of Organic Chemistry, 82(15), 7991-7999.
  • Cardona, F., & Goti, A. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 30(11), 1-20.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Chakraborty, B. (2014). RECENT ADVANCES IN THE SYNTHESIS OF SPECIALIZED HETEROCYCLIC MOLECULES BY 1, 3-DIPOLAR CYCLOADDITION REACTION. Rasayan Journal of Chemistry, 7(4), 334-347.

Sources

Technical Support Center: Purification of Polar Isoxazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for overcoming the challenges in the purification of polar isoxazolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of purifying these often-recalcitrant molecules.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of polar isoxazolidine derivatives in a practical question-and-answer format.

Issue 1: My polar isoxazolidine is not moving from the baseline during normal-phase chromatography on silica gel.

Q: My compound has an Rf of nearly zero on a silica TLC plate, even when using highly polar solvent systems like 100% ethyl acetate. What steps should I take?

A: This is a very common problem stemming from the strong interactions between the polar functional groups of your isoxazolidine (e.g., hydroxyl, amine moieties) and the acidic silanol groups on the silica surface.[1] Here’s a systematic approach to address this:

  • Drastically Increase Mobile Phase Polarity:

    • Initial Step: Begin by adding methanol to your mobile phase. A gradient of 0-20% methanol in dichloromethane or ethyl acetate is a good starting point.[2]

    • Advanced Solvent Systems: For extremely polar compounds, a more aggressive mobile phase is often necessary. A common and effective system is a mixture of dichloromethane, methanol, and ammonium hydroxide (e.g., 80:18:2 v/v/v).[3] The ammonium hydroxide acts as a basic modifier to neutralize the acidic silica sites, which can significantly reduce streaking and improve mobility.[4]

  • Switch to an Alternative Stationary Phase:

    • Alumina: For basic isoxazolidines, switching to neutral or basic alumina can be a simple and effective solution. Alumina lacks the strong acidity of silica gel, reducing the strong adsorptive interactions.[5]

    • Bonded Silica: Consider using polar bonded phases like amino (NH2) or cyano (CN) columns. These can offer different selectivity and are less prone to irreversible adsorption.[6]

  • Employ an Orthogonal Purification Technique:

    • Reversed-Phase Chromatography: If your compound has sufficient solubility in polar solvents like water, acetonitrile, or methanol, reversed-phase chromatography is an excellent alternative.[5] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase. Your highly polar compound will elute earlier in the run.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase chromatography.[7] It utilizes a polar stationary phase (like silica or an amino column) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[4]

Issue 2: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.

Q: How can I improve the peak shape of my basic isoxazolidine derivative?

A: Peak tailing or streaking is typically caused by strong, non-ideal interactions between the basic nitrogen atom in the isoxazolidine ring and the acidic silanol groups on the silica gel surface.[4] This leads to a non-uniform elution front.

  • Use a Mobile Phase Modifier:

    • For Basic Compounds: The most common solution is to add a small amount of a basic modifier to your eluent. This neutralizes the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase.[4][5]

      • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as a stock solution to be added to your main eluent (e.g., dichloromethane).[2][3]

    • For Acidic Compounds: If your isoxazolidine has acidic functionalities, adding a small amount of a volatile acid like formic acid or acetic acid can improve peak shape by suppressing ionization.

  • Deactivate the Stationary Phase:

    • Before loading your sample, you can flush the silica gel column with your mobile phase containing the basic modifier (e.g., 1-2% TEA). This pre-treats the silica, making it less acidic.[8]

  • Consider Reversed-Phase Chromatography:

    • In reversed-phase HPLC, tailing can still occur due to residual silanol groups on the C18 stationary phase. Using modern, end-capped reversed-phase columns can minimize these secondary interactions.[4] Adjusting the pH of the mobile phase with a buffer (e.g., ammonium formate) can also significantly improve peak shape.[8]

Issue 3: I am struggling to separate diastereomers of my chiral isoxazolidine.

Q: My TLC shows two spots that are very close together, and they co-elute during column chromatography. How can I improve the separation?

A: Separating diastereomers can be challenging as they often have very similar polarities.[4] Achieving separation requires optimizing the selectivity of your chromatographic system.

  • Optimize the Mobile Phase:

    • Solvent Screening: Do not just vary the ratio of your two solvents; try changing one of the solvents completely. For example, if a hexane/ethyl acetate system is failing, try dichloromethane/acetone or toluene/ethyl acetate. Different solvents can interact differently with your diastereomers, leading to better separation.

    • Shallow Gradient: Use a very shallow gradient during elution. This can help to resolve closely eluting compounds.[4]

  • Change the Stationary Phase:

    • Different stationary phases (e.g., silica, alumina, C18, or polar bonded phases) will offer different selectivities. It's often worth screening these alternatives via TLC.[4]

  • Preparative HPLC:

    • High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography. Screening different analytical columns (both normal and reversed-phase) and then scaling up to a preparative column is a highly effective strategy for separating challenging diastereomers.

Issue 4: My compound appears to be degrading on the silica gel column.

Q: I see new spots appearing on my TLC plates after spotting the crude mixture, and my recovery from the column is very low. What could be happening?

A: The acidic nature of silica gel can cause the degradation of sensitive compounds. The isoxazolidine ring, particularly the N-O bond, can be susceptible to cleavage under acidic conditions.

  • Test for Stability:

    • Before running a column, perform a simple stability test. Spot your compound on a silica TLC plate, and let it sit in the open air for an hour. Then, elute the plate and check for the appearance of new spots.[2][5] If new spots appear, your compound is likely unstable on silica.

  • Use a Less Acidic Stationary Phase:

    • Neutral Alumina: This is often the first choice for acid-sensitive compounds.[2]

    • Deactivated Silica: You can deactivate silica gel by flushing it with a solvent containing a base like triethylamine before use.[8]

  • Switch to Reversed-Phase Chromatography:

    • Reversed-phase chromatography is typically performed under neutral or mildly acidic/basic buffered conditions, which are often gentler on sensitive molecules.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying a newly synthesized, highly polar isoxazolidine derivative?

A1: A multi-modal approach is often best. Start with a simple aqueous workup to remove highly polar, water-soluble impurities like DMF or DMSO.[5] Then, assess the compound's properties with TLC using different stationary phases (silica, alumina, and C18 reversed-phase). This initial screening will guide your choice of purification method. If the compound is stable on silica and shows good mobility with a reasonable solvent system (e.g., dichloromethane/methanol with a modifier), then normal-phase flash chromatography is a good first choice. If it streaks badly or is unstable, reversed-phase chromatography or HILIC should be your next consideration.[4]

Q2: How do I choose between reversed-phase HPLC and HILIC for my very polar isoxazolidine?

A2: The choice depends on the compound's retention characteristics. If your compound elutes at or near the solvent front (void volume) in reversed-phase HPLC even with a highly aqueous mobile phase (e.g., 95% water), it is a prime candidate for HILIC.[8] HILIC is designed to retain and separate these highly polar molecules that have minimal interaction with non-polar C18 phases.[7]

Q3: I am trying to purify my isoxazolidine by recrystallization, but it keeps "oiling out." What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice, often because the solution is too saturated or cools too quickly.[5]

  • Add more solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[5]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

  • Use seed crystals: If you have a tiny amount of pure solid, add a single crystal to the cooled solution to induce crystallization.[5]

  • Change the solvent system: The presence of impurities can also inhibit crystallization. A pre-purification step using flash chromatography might be necessary.[5] Alternatively, try a two-solvent system for recrystallization.[9]

Q4: How can I remove highly polar solvent impurities like DMF or DMSO?

A4: These high-boiling point polar solvents can be challenging to remove.

  • Aqueous Washes: If your compound is not water-soluble, perform multiple extractions of your organic solution with water or brine.[5]

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and non-volatile, you can dissolve the crude material in water and freeze-dry it. This is very effective at removing residual organic solvents.[5]

  • Azeotropic Removal: For DMF, azeotropic distillation with a non-polar solvent like toluene or heptane under reduced pressure can be effective.[5]

Visualization of Workflows

Purification Method Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for a polar isoxazolidine derivative.

Purification_Strategy start Crude Isoxazolidine Product stability_test Silica Stability Test (Spot on TLC, wait 1 hr) start->stability_test crystallization Attempt Recrystallization start->crystallization Alternative Path stable Compound is Stable stability_test->stable Yes unstable Compound is Unstable (Degradation observed) stability_test->unstable No np_tlc Normal-Phase TLC (e.g., DCM/MeOH +/- NH4OH) stable->np_tlc rp_tlc Reversed-Phase TLC (e.g., H2O/ACN +/- Formic Acid) unstable->rp_tlc good_rf Good Rf & Separation? np_tlc->good_rf np_flash Normal-Phase Flash Chromatography (Silica or Alumina) good_rf->np_flash Yes good_rf->rp_tlc No pure_product Purified Product np_flash->pure_product rp_retention Good Retention? rp_tlc->rp_retention rp_prep Reversed-Phase Prep HPLC rp_retention->rp_prep Yes hilic Consider HILIC rp_retention->hilic No rp_prep->pure_product hilic->pure_product crystallization->pure_product

Caption: Decision tree for selecting a purification method.

Data & Protocols

Table 1: Recommended Solvent Systems for Chromatography
Chromatography ModeStationary PhaseTypical Mobile Phase (A/B)Modifier (if needed)Application Notes
Normal Phase Silica GelA: Hexane or DCMB: Ethyl Acetate or Methanol0.1-1% TEA or NH4OHIdeal for moderately polar, base-stable compounds. Modifier is crucial for basic isoxazolidines to prevent tailing.[4]
Reversed Phase C18 (End-capped)A: WaterB: Acetonitrile or Methanol0.1% Formic Acid or10mM Ammonium FormateExcellent for water-soluble polar compounds. Buffers improve peak shape and reproducibility.[5][8]
HILIC Silica, Amino, or DiolA: Acetonitrile (>80%)B: Water or Aqueous Buffer10-20mM Ammonium FormateBest for very polar compounds that are not retained in reversed-phase mode.[4][7]
Experimental Protocol: Flash Column Chromatography (Normal Phase)

This protocol outlines a general procedure for purifying a polar isoxazolidine derivative using a basic-modified solvent system on silica gel.

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides an Rf value of ~0.2-0.3 for your target compound.[4] A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • To prevent streaking, add a basic modifier. Prepare a stock solution of 10% ammonium hydroxide in methanol. Your final mobile phase might be something like DCM:MeOH containing 1-2% of this stock solution.[2]

  • Column Packing:

    • Select an appropriately sized column (a general rule is to use a mass of silica gel that is 20-100 times the mass of your crude sample).[4]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like DCM. Pipette this solution directly onto the top of the silica bed.[4]

    • Dry Loading (Recommended for poorly soluble compounds): Dissolve your crude product in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4][10]

  • Elution:

    • Begin eluting with your chosen mobile phase.

    • If using a gradient, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent (e.g., methanol). A shallow gradient often provides the best resolution for closely related impurities.[4]

    • Collect fractions and monitor them by TLC to identify those containing your purified product.

  • Work-up:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Be cautious, as some isoxazolidine derivatives can be volatile.[4]

Experimental Protocol: Recrystallization

This protocol provides a general workflow for purifying a solid isoxazolidine derivative.

  • Solvent Selection:

    • The ideal solvent will dissolve your compound when hot but not when cold.[9][11]

    • Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures like hexane/ethyl acetate) to find a suitable one.[12]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to avoid low recovery.[5][9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them before the solution cools.[9]

    • If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform the hot filtration.[5]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is key to forming large, pure crystals.[13]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[9]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Al-Juboori, F. H., & Al-Masoudi, N. A. (2016). Synthesis and Identification of Some New Isoxazolidine compounds by 1,3- Dipolar Cycloaddition Reaction of Nitrones and Olefin. ResearchGate. Retrieved from [Link]

  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. r/chemistry. Retrieved from [Link]

  • Li, G., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3047-3053. Retrieved from [Link]

  • Al-Mulla, A. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(1), 106. Retrieved from [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]

  • Carleton University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Mhlongo, N. N., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(11), 2769. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • Dong, M. W. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Preprints.org. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. Retrieved from [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. (2014). Flash chromatography. Retrieved from [Link]

  • Swarthmore College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Kosior, N., et al. (2021). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 65(3), 333-340. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 27(21), 7247. Retrieved from [Link]

  • ResearchGate. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation. Retrieved from [Link]

  • IntechOpen. (2018). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • Beilstein Archives. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

Sources

Troubleshooting guide for scaling up isoxazolidine hydrochloride production.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazolidine Hydrochloride Scale-Up

Introduction: The "Simple" Molecule Trap

Scaling up This compound (1,2-oxazolidine HCl) presents a classic process chemistry paradox: the molecule is structurally simple, but its isolation is notoriously difficult. While the 1,3-dipolar cycloaddition is excellent for substituted derivatives, the industrial scale-up of the parent ring system typically relies on the alkylation of protected hydroxylamines (e.g.,


-hydroxyphthalimide) with 1,3-dihalopropanes.

This guide addresses the three most frequent support tickets we receive: thermal runaway during alkylation, the "sticky oil" phenomenon during crystallization, and stability issues related to hygroscopicity.

Module 1: Synthesis & Reaction Kinetics

Q: We are seeing a delayed exotherm during the alkylation of N-hydroxyphthalimide with 1,3-dibromopropane. Why is the temperature spiking after addition is complete?

A: You are likely experiencing "accumulation mode" kinetics. This occurs when the reaction temperature is too low to consume the reagent as it is added, causing a dangerous buildup of unreacted material that triggers a thermal runaway once the threshold temperature is reached.

The Fix:

  • Switch to "Dose-Controlled" Addition: Do not add the base (e.g., DBU or TEA) or the alkylating agent in one portion. Use a metering pump.

  • Raise the Baseline Temperature: Ensure the reactor is at the initiation temperature (typically 60–70°C for this alkylation) before starting the feed. This ensures immediate consumption of the reagent (Reaction Limited regime) rather than accumulation (Mixing/Feed Limited regime).

  • Monitor Heat Flow: If you have an RC1 or similar calorimeter, look for the "square wave" heat output that matches your dosing rate. If the heat flow keeps rising after dosing stops, you are in a runaway scenario.

The Recommended Workflow (Phthalimide Route):

SynthesisWorkflow Start Start: N-Hydroxyphthalimide + 1,3-Dibromopropane Alkylation Step 1: O-Alkylation (Base, 70°C, Dose-Controlled) Start->Alkylation Controlled Feed Intermediate Intermediate 1: 2-(3-bromopropoxy)isoindoline-1,3-dione (Crystalline Solid - PURIFY HERE) Alkylation->Intermediate Precipitation Intermediate->Alkylation Recycle Unreacted (If <90% Conv) Deprotection Step 2: Hydrazinolysis (Cleavage of Phthalimide) Intermediate->Deprotection EtOH, Reflux Cyclization Step 3: Cyclization (Intramolecular Displacement) Deprotection->Cyclization Base Treatment Isolation Step 4: Salt Formation (Anhydrous HCl in Et2O/iPrOH) Cyclization->Isolation Extraction & Acidification

Caption: Optimized Phthalimide Route. Note that purification is best performed at Intermediate 1 (non-hygroscopic solid) rather than the final salt.

Module 2: Isolation & Crystallization (The "Sticky Oil" Problem)

Q: Our final product is crashing out as a yellow gum or oil instead of a white crystalline powder. We cannot filter it. What is wrong?

A: This is the most common failure mode. Isoxazolidine HCl is extremely hygroscopic and highly water-soluble . If you attempt to crystallize it from a "wet" solvent or if there is residual water from the workup, it will oil out.

Troubleshooting Protocol:

Variable Common Error Corrective Action
Water Content Using 95% Ethanol or wet solvents.Use anhydrous 2-Propanol (IPA) or Ethanol (<0.1% H2O). Dry the organic layer with MgSO4 rigorously before adding HCl.
Acid Source Using aqueous HCl (37%).NEVER use aqueous HCl for the final step. Use 2M or 4M HCl in Dioxane or Ether .
Solvent System Single solvent precipitation.Use a binary system : Dissolve free base in minimal IPA, then slowly add MTBE or Et2O as an antisolvent.
Impurity Effect Presence of phthalhydrazide byproduct.Ensure the filtration of the phthalhydrazide byproduct (from Step 2) is complete. Residual byproduct acts as a "gum binder."

The "Rescue" Procedure for Gummy Product:

  • Decant the supernatant solvent.[1]

  • Redissolve the gum in a minimum amount of hot absolute ethanol (50–60°C).

  • Add activated carbon to remove color/impurities; filter hot.

  • Allow to cool to RT, then place in a -20°C freezer.

  • If no crystals form, add seed crystals (if available) or scratch the glass.

  • Add dry Diethyl Ether dropwise until turbidity persists.

Module 3: Impurity Profiling & Logic Tree

Q: We are seeing a persistent impurity at RRT 0.85 in HPLC. It tracks with the product.

A: Based on the synthesis route, this is likely the Bis-alkylated impurity (where one 1,3-dibromopropane molecule reacts with two N-hydroxyphthalimide molecules) or an Acyclic Hydrolysis product .

Diagnostic Logic Tree:

ImpurityLogic Start Impurity Detected (RRT ~0.85) CheckMass Check LC-MS (m/z) Start->CheckMass MassHigh Mass > Target? (Dimer/Bis-alkyl) CheckMass->MassHigh High m/z MassLow Mass = Target + 18? (Open Chain) CheckMass->MassLow High m/z (+H2O) Solution1 Cause: Excess N-OH Fix: Increase Dibromopropane to 1.5-2.0 eq MassHigh->Solution1 Solution2 Cause: Hydrolysis ring opening Fix: Maintain pH < 5 during workup MassLow->Solution2

Caption: Rapid diagnostic flow for identifying common impurities in isoxazolidine synthesis.

Module 4: Safety & Handling FAQs

Q: Is the free base of isoxazolidine stable? A: No. The free base is a volatile oil that is prone to oxidation and polymerization. Do not store the free base. Always convert it immediately to the Hydrochloride (or Oxalate) salt for storage. The salt is stable at room temperature if kept dry.

Q: Are there specific explosion hazards? A: Yes.

  • Hydroxylamine Residues: If you use the hydroxylamine route, residual hydroxylamine can be explosive upon heating or concentration. Ensure a negative test for oxidants (using starch-iodide paper) before distilling solvents.

  • Exotherm: The cyclization step is exothermic. On a >100g scale, active cooling is mandatory.

References

  • National Institutes of Health (NIH). (2024). This compound - PubChem Compound Summary. Retrieved from [Link]

Sources

Preventing byproduct formation in the synthesis of N-substituted isoxazolidines.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation and Troubleshooting Common Issues

Welcome to the technical support center for the synthesis of N-substituted isoxazolidines. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing the 1,3-dipolar cycloaddition of nitrones and alkenes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve high yields of your desired products while minimizing byproduct formation.

This guide is structured to provide direct answers to common challenges, moving from specific troubleshooting scenarios to broader frequently asked questions.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during your experiments, offering explanations of the underlying causes and actionable protocols to resolve them.

Problem 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the 1,3-dipolar cycloaddition between nitrones and alkenes. Regioselectivity is governed by a delicate interplay of steric and electronic factors of both the nitrone and the dipolarophile (alkene).[1][2] Generally, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[2][3]

Causality and Strategic Solutions:

  • Electronic Control: The regioselectivity is dictated by the dominant frontier molecular orbital (FMO) interaction.[2]

    • For electron-rich or neutral alkenes: The primary interaction is between the alkene's HOMO and the nitrone's LUMO. This typically leads to the formation of the 5-substituted isoxazolidine .[2]

    • For electron-deficient alkenes: The dominant interaction shifts to the nitrone's HOMO and the alkene's LUMO, favoring the formation of the 4-substituted isoxazolidine .[2]

  • Steric Hindrance: Bulky substituents on either the nitrone or the alkene can sterically disfavor one transition state over another, influencing the regiochemical outcome.[1] For terminal alkenes, steric effects often favor the formation of 5-substituted isoxazolidines.[1]

Troubleshooting Protocol:

  • Analyze Your Substrates:

    • Electron-donating groups on the alkene (e.g., alkyl, ether) will favor the 5-substituted product.

    • Electron-withdrawing groups on the alkene (e.g., esters, ketones) will favor the 4-substituted product.

  • Employ a Lewis Acid Catalyst:

    • Lewis acids can significantly influence regioselectivity. They coordinate to the nitrone's oxygen atom, lowering its LUMO energy and potentially altering the FMO interactions.[4]

    • Common Lewis acids for this purpose include MgBr₂, ZnCl₂, and Sc(OTf)₃. The choice of Lewis acid can sometimes even reverse the regioselectivity.

  • Solvent Screening:

    • Solvent polarity can influence the stability of the transition states. Experiment with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile).

Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition for Improved Regioselectivity

  • To a solution of the nitrone (1.0 equiv) and the alkene (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., MgBr₂·OEt₂, 0.2 equiv) portion-wise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Effect of Lewis Acid on Regioselectivity

CatalystRegioisomeric Ratio (5-substituted : 4-substituted)
None2:1
MgBr₂·OEt₂10:1
ZnCl₂8:1
Sc(OTf)₃>20:1

Note: These are representative values and will vary depending on the specific substrates.

Problem 2: My reaction has a low yield, and I observe significant amounts of starting materials (carbonyl compound and/or N-hydroxylamine).

Answer:

This issue often points to the instability of the nitrone under the reaction conditions, leading to its hydrolysis back to the starting materials. Nitrones are susceptible to hydrolysis, a reaction that can be catalyzed by acid or base.[5]

Causality and Strategic Solutions:

  • Presence of Water: Even trace amounts of water in the reaction mixture can lead to nitrone hydrolysis.

  • Acidic or Basic Impurities: Impurities in the starting materials or solvent can catalyze the hydrolysis.

  • Lewis Acid-Mediated Hydrolysis: While Lewis acids can improve selectivity, some can also act as catalysts for nitrone hydrolysis, especially in the presence of moisture.[6]

Troubleshooting Workflow:

G start Low Yield with Starting Material Recovery check_reagents Check Purity and Dryness of Solvents and Reagents start->check_reagents use_anhydrous Use Anhydrous Solvents and Freshly Purified Reagents check_reagents->use_anhydrous If moisture is suspected add_drying Add a Drying Agent (e.g., molecular sieves) use_anhydrous->add_drying lewis_acid_issue Is a Lewis Acid Used? add_drying->lewis_acid_issue screen_lewis_acid Screen Different Lewis Acids or Reduce Catalyst Loading lewis_acid_issue->screen_lewis_acid Yes in_situ_generation Consider In Situ Nitrone Generation lewis_acid_issue->in_situ_generation No or still problematic improved_yield Improved Yield screen_lewis_acid->improved_yield in_situ_generation->improved_yield

Caption: Troubleshooting workflow for low yield due to nitrone hydrolysis.

Experimental Protocol: In Situ Generation of Nitrone

This protocol is beneficial when the isolated nitrone is unstable.

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the carbonyl compound (1.0 equiv) and the N-substituted hydroxylamine (1.1 equiv) in toluene.

  • Add the alkene (1.2 equiv) to the mixture.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing for 4-12 hours after all the water has been removed, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 3: I am observing an unexpected byproduct with a mass corresponding to a nitrone dimer or oligomer.

Answer:

Some nitrones, particularly those that are sterically unhindered, can undergo self-addition or oligomerization, especially at elevated temperatures.[5] This side reaction competes with the desired cycloaddition with the alkene.

Causality and Strategic Solutions:

  • High Reaction Temperature: Elevated temperatures can promote nitrone dimerization.

  • High Nitrone Concentration: A higher concentration of the nitrone increases the likelihood of self-reaction.

  • Reactive Nitrone: Nitrones with less steric bulk around the C=N bond are more prone to dimerization.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: If the reaction is being conducted at reflux, try running it at a lower temperature for a longer period.

  • Use a More Dilute Solution: Decreasing the concentration of the reactants can disfavor the bimolecular dimerization reaction relative to the desired cycloaddition.

  • Slow Addition of the Nitrone: If you are using a pre-formed nitrone, adding it slowly to a solution of the alkene can help to keep its instantaneous concentration low, thus minimizing dimerization.

  • Microwave-Assisted Synthesis: In some cases, microwave irradiation can rapidly heat the reaction to the required temperature for cycloaddition, potentially minimizing the time for side reactions like dimerization to occur.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of N-substituted isoxazolidines?

A1: The most frequently encountered byproducts are:

  • Regioisomers and stereoisomers: These arise from the different possible orientations of the nitrone and alkene during the cycloaddition.[1][7]

  • Nitrone hydrolysis products: The carbonyl compound and N-hydroxylamine from which the nitrone was synthesized.[5]

  • Nitrone dimers or oligomers: Formed from the self-reaction of the nitrone.[5]

  • Byproducts from nitrone synthesis: If the nitrone is generated in situ from the oxidation of a hydroxylamine, byproducts from this oxidation step can be present. For example, incomplete oxidation can leave unreacted hydroxylamine.[8][9]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can influence the reaction rate, regioselectivity, and stereoselectivity.

  • Polarity: Solvent polarity can affect the stability of the reactants and the transition state. A change in solvent can sometimes alter the regioisomeric ratio.

  • Coordinating Solvents: Solvents that can coordinate with Lewis acid catalysts may modulate their activity.

  • Protic Solvents: Protic solvents like alcohols should generally be avoided as they can participate in side reactions and promote nitrone hydrolysis.

Q3: Can I use crude nitrone in my cycloaddition reaction?

A3: While it is sometimes possible, it is generally recommended to use purified nitrone. Impurities from the nitrone synthesis, such as unreacted starting materials or byproducts from the oxidation of the hydroxylamine, can interfere with the cycloaddition reaction and lead to the formation of additional byproducts.[8][9]

Q4: My alkene is prone to polymerization. How can I prevent this?

A4: Alkene polymerization can be a competing side reaction, especially with electron-rich alkenes or in the presence of certain catalysts.[10][11]

  • Use a Stoichiometric Amount of Alkene: Using a large excess of the alkene may increase the likelihood of polymerization. Try using a smaller excess (e.g., 1.1-1.5 equivalents).

  • Lower the Reaction Temperature: Polymerization is often initiated at higher temperatures.

  • Add a Radical Inhibitor: If you suspect a radical polymerization mechanism, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) may be beneficial, provided it does not interfere with the desired cycloaddition.

Q5: What is the best way to purify my N-substituted isoxazolidine product?

A5: Column chromatography on silica gel is the most common method for purifying isoxazolidines.

  • Solvent System Screening: It is crucial to screen different solvent systems using TLC to achieve good separation, especially when dealing with isomers. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point.

  • Dealing with Isomers: The separation of regio- and stereoisomers can be challenging. Sometimes, multiple chromatographic purifications or the use of a different stationary phase (e.g., alumina) may be necessary. In some cases, derivatization of the product mixture can aid in separation.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants nitrone Nitrone (1,3-Dipole) transition_state [Transition State] nitrone->transition_state alkene Alkene (Dipolarophile) alkene->transition_state product N-Substituted Isoxazolidine transition_state->product Concerted [3+2] Cycloaddition

Caption: The concerted [3+2] cycloaddition mechanism for isoxazolidine synthesis.

References

  • Hydroxylamine oxidation and subsequent nitrous oxide production by the heterotrophic ammonia oxidizer Alcaligenes faecalis. PubMed. Available at: [Link]

  • Nitrone. Wikipedia. Available at: [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Theoretical Study of the [2+3] Cycloaddition of Nitrones to Nitriles-Influence of Nitrile Substituent, Solvent and Lewis Acid Coordination. PubMed. Available at: [Link]

  • Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymerization Reactions. PubMed Central. Available at: [Link]

  • Reactions of nitrones with transition metal nitrile complexes: Cycloaddition, ligand substitution, or hydrolysis. ResearchGate. Available at: [Link]

  • Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA. Available at: [Link]

  • Hydrolysis of Nitriles. YouTube. Available at: [Link]

  • Transformation of hydroxylamine to nitrosated and nitrated products during advanced oxidation process. PubMed. Available at: [Link]

  • Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymerization Reactions. American Chemical Society - ACS Figshare. Available at: [Link]

  • Thermal decomposition pathways of nitro-functionalized metal-organic frameworks. PubMed. Available at: [Link]

  • Oxidation of N,N‐Disubstituted Hydroxylamines to Nitrones with Hydrogen Peroxide Catalyzed by Polymer‐Supported Methylrhenium Trioxide Systems. ResearchGate. Available at: [Link]

  • Alkenes in [2+2+2] Cycloadditions. PubMed. Available at: [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. Available at: [Link]

  • Ab initio study of Lewis acid catalyzed nitrone cycloaddition to electron deficient alkenes. Does a Lewis acid catalyst change the reaction mechanism?. Scilit. Available at: [Link]

  • Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. ResearchGate. Available at: [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. Available at: [Link]

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. Available at: [Link]

  • The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. MDPI. Available at: [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol .... PubMed Central. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Lewis Acid Catalyzed Annulation of Nitrones with Oxiranes, Aziridines, and Thiiranes. Organic Letters - ACS Publications. Available at: [Link]

  • Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory. PubMed Central. Available at: [Link]

  • Alkene oligomerization. Sci-Hub. Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. MDPI. Available at: [Link]

  • Thermal decomposition. Wikipedia. Available at: [Link]

  • Understanding the reaction mechanism of the Lewis acid (MgBr2)-catalysed [3+2] cycloaddition reaction between C-methoxycarbonyl nitrone and 2-propen-1-ol: a DFT study. ResearchGate. Available at: [Link]

  • Lewis acid-assisted reduction of nitrite to nitric and nitrous oxides via the elusive nitrite radical dianion. PubMed. Available at: [Link]

  • The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions. Available at: [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters. Available at: [Link]

  • Mechanism of the thermal decomposition of nitrates from graphite furnace mass spectrometry studies. ResearchGate. Available at: [Link]

  • Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. Available at: [Link]

Sources

Optimization of catalyst loading for asymmetric isoxazolidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Catalyst Loading & Troubleshooting Selectivity Erosion

To: Research & Development Division From: Senior Application Scientist, Catalysis Group Subject: Operational Guide for Nitrone 1,3-Dipolar Cycloaddition Optimization

Executive Summary

The asymmetric 1,3-dipolar cycloaddition of nitrones to alkenes is the premier route for synthesizing isoxazolidines—critical scaffolds for nucleoside analogs and ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-amino acids. However, this reaction is notoriously sensitive to catalyst loading effects . Unlike standard couplings where "more is faster," isoxazolidine synthesis often exhibits Non-Linear Effects (NLE)  and competitive background thermal reactions  that decouple yield from enantioselectivity (

).

This guide provides a diagnostic framework to optimize catalyst loading (typically Lewis Acids like Ti/Zn-BINOL/BOX or Organocatalysts) while maintaining high stereocontrol.

Module 1: The Optimization Logic

The "more catalyst = better result" heuristic fails here. You are managing two competitive rates:

  • 
    : The rate of the enantioselective, catalyzed cycloaddition.
    
  • 
    : The rate of the racemic, thermal background cycloaddition.
    

The Golden Rule: You must maximize the ratio


.
  • High Loading (>20 mol%): often leads to aggregation (dimerization) of active species, reducing effective

    
     and lowering 
    
    
    
    via NLE.
  • Low Loading (<5 mol%): allows

    
     to dominate, resulting in a "racemic wash" of your product.
    
Decision Matrix: Optimization Workflow

(Visualizing the logic for troubleshooting yield vs. selectivity)

OptimizationLogic Start Initial Screen (10 mol% Cat, -20°C) CheckResult Analyze Yield & ee Start->CheckResult Branch1 High Yield / Low ee CheckResult->Branch1 Branch2 Low Yield / High ee CheckResult->Branch2 Branch3 Low Yield / Low ee CheckResult->Branch3 Sol1 DIAGNOSIS: Background Reaction Action: Lower Temp, Increase Loading, or Change Ligand Electronic Sterics Branch1->Sol1 Racemic pathway dominates Sol2 DIAGNOSIS: Kinetic Stalling Action: Add MS 4Å, Check Purity, Switch to More Lewis Acidic Metal (e.g., Sc vs Mg) Branch2->Sol2 Catalyst too slow Sol3 DIAGNOSIS: Catalyst Aggregation (NLE) Action: Check Concentration (M), Screen Counter-ions (OTf vs SbF6) Branch3->Sol3 Active species death

Figure 1: Diagnostic flowchart for interpreting initial screening results in asymmetric nitrone cycloadditions.

Module 2: Troubleshooting Guides
Issue 1: The "Racemic Wash" (High Yield, Low

)

Symptom: You reduce catalyst loading from 20 mol% to 5 mol% to save cost. The yield remains high (90%), but


 crashes from 95% to 40%.
Diagnosis: Background Thermal Acceleration. 
The uncatalyzed reaction has a lower activation energy than expected. By reducing the catalyst, you reduced 

, but

remained constant (driven by temperature).

Corrective Protocol:

  • Run the "Null" Control: Perform the reaction with 0 mol% catalyst at your standard temperature.

    • If >10% conversion in 24h: Your temperature is too high.

  • The Temperature/Loading Pivot:

    • Decrease Temperature by 20°C.

    • Simultaneously increase catalyst loading to compensate for the rate drop.

    • Goal: Suppress

      
       thermally while maintaining 
      
      
      
      via concentration.
Issue 2: The Non-Linear Effect (NLE)

Symptom:


 does not scale linearly with catalyst purity (

), or

drops disproportionately when catalyst concentration is increased. Diagnosis: Catalyst Aggregation (The Reservoir Effect). Common in Zn(II)-BOX and Ti(IV)-BINOL systems. The catalyst forms inactive dimers (heterochiral dimers are often more stable than homochiral ones).

Corrective Protocol:

  • Dilution Screen: Run the reaction at 10 mol% loading but vary the solvent concentration (0.1 M, 0.05 M, 0.01 M).

    • If

      
       increases at high dilution: You have aggregation. Keep loading constant but dilute the reaction.
      
  • Ligand Modification: Switch to "bulky" ligands (e.g., Anthracenyl-BOX) to sterically prevent dimerization.

Issue 3: Reaction Stalling (Catalyst Death)

Symptom: Reaction proceeds rapidly to 40-50% conversion and then stops dead. Adding more nitrone has no effect. Diagnosis: Product Inhibition or Water Poisoning. Isoxazolidines are basic amines; they can coordinate to Lewis Acid catalysts (Ti, Mg, Cu) more strongly than the starting nitrone, poisoning the cycle.

Corrective Protocol:

  • Add Molecular Sieves (4Å): Essential for Ti/Sc systems to scavenge trace water which hydrolyzes the Lewis Acid-Ligand complex.

  • Counter-ion Switch: If using Cu(OTf)

    
    , switch to Cu(SbF
    
    
    
    )
    
    
    . Non-coordinating anions open the metal center, making it less susceptible to competitive inhibition by the product.
Module 3: Experimental Data & Protocols
Standardized Catalyst Loading Screen

Do not randomly pick loadings. Use this logarithmic progression to identify the inflection point.

Conditions: Nitrone (1.0 equiv), Alkene (1.5 equiv), Solvent (DCM or Toluene), 4Å MS, -20°C, 24h.

EntryCat Loading (mol%)Time (h)Yield (%)

(%)
Interpretation
1 0 (Control) 2415 0 High Background Risk. (Must lower Temp).
22.5244560

is competing significantly.
35.0247882Approaching optimal window.
4 10.0 12 92 94 Optimal. High rate, background suppressed.
520.069491Diminishing Returns. Possible aggregation (

dip).
Visualization: Competitive Pathways

(Understanding why loading dictates stereochemistry)

CompetitivePathways Substrates Nitrone + Alkene Product_Rac Racemic Isoxazolidine Substrates->Product_Rac Thermal Pathway (k_uncat) (Low Activation Energy) Product_Chi Chiral Isoxazolidine Substrates->Product_Chi Catalyzed Pathway (k_cat) (Requires Metal-Ligand) Note Low Loading (<5%) favors Red Path High Loading (>10%) favors Green Path

Figure 2: Kinetic competition between the thermal background reaction (red) and the enantioselective catalyzed reaction (green).

FAQ: Rapid Fire Troubleshooting

Q: Can I use "Green" solvents like Ethanol? A: Generally, no for Lewis Acids. Protic solvents coordinate to the metal center (Ti, Mg, Sc), killing activity. However, if using Organocatalysts (e.g., Squaramides), alcohols can actually accelerate the reaction via hydrogen-bonding stabilization of the transition state [1].

Q: My nitrone is unstable. Can I generate it in situ? A: Yes. A "One-Pot" protocol involving the condensation of the aldehyde and hydroxylamine followed by cycloaddition is viable. However, ensure the water byproduct is sequestered (MgSO


 or 4Å MS) before adding the chiral catalyst, or the 

will suffer [2].

Q: I see a positive Non-Linear Effect. Is this bad? A: Not necessarily. A positive NLE (where product


 > ligand 

) implies that the heterochiral dimer (R,S-catalyst) is inactive.[1] This is actually beneficial—it means you can use impure ligands (e.g., 90%

) and still get 99%

product, provided you use enough catalyst to account for the inactive portion [3].
References
  • Gothelf, K. V., & Jørgensen, K. A. (1998).[2] Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910.[2]

  • Kano, T., Hashimoto, T., & Maruoka, K. (2005).[3] Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid.[3] Journal of the American Chemical Society, 127(34), 11926–11927.

  • Satermann, M., & Kagan, H. B. (2002). Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 41(20), 3770–3774.

  • Moyano, A. (2015). Nonlinear Effects in Asymmetric Organocatalysis. Coordination Chemistry Reviews, 296, 1–23.

Sources

Technical Support Center: Crystallization of Isoxazolidine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating Difficult Isoxazolidine Hydrochloride Crystallizations

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, leading to nucleation rates that are so rapid that the molecules do not have sufficient time to orient themselves into an ordered crystal lattice. For isoxazolidine hydrochlorides, their polar nature and potential for strong hydrogen bonding can exacerbate this issue, especially in certain solvent systems.

Causality: The primary cause of oiling out is a rapid decrease in the solubility of the compound, which can be triggered by factors such as a sudden temperature drop or the rapid addition of an anti-solvent. The resulting oil is a supersaturated solution of your compound in the solvent, which may or may not crystallize over time.

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the rate of temperature reduction. A programmable bath or placing the crystallization vessel in an insulated container (e.g., a Dewar flask) can help achieve a slower, more controlled cooling profile.[1]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to the solution of your compound. This ensures localized supersaturation is minimized.

  • Solvent System Modification:

    • Increase the Volume of the "Good" Solvent: Add a small amount of the solvent in which your compound is more soluble to the oil. This should redissolve the oil. Then, proceed with a slower cooling or anti-solvent addition method.[2]

    • Solvent Screening: Experiment with different solvent systems. A solvent that has a moderate solubility for your this compound at elevated temperatures and low solubility at room temperature is ideal.[3]

  • Induce Crystallization from the Oil:

    • Seeding: If you have a small amount of crystalline material, introduce a seed crystal into the oil. This provides a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask at the oil-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.

Question 2: My crystallization yields are consistently low. What are the potential causes and how can I improve them?

Answer:

Low crystallization yields can be attributed to several factors, including the inherent solubility of the this compound in the mother liquor, incomplete precipitation, or degradation of the compound during the crystallization process.

Causality: The final concentration of your compound in the mother liquor is determined by its solubility at the final crystallization temperature. If the compound remains significantly soluble, the yield will be low. Additionally, isoxazolidine rings can be susceptible to degradation under certain conditions, which would also lead to a loss of product.[4]

Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Anti-solvent Addition: After the initial crystallization, a carefully selected anti-solvent can be added to the mother liquor to precipitate more of the dissolved compound. The ideal anti-solvent is one in which your compound is insoluble but is miscible with the crystallization solvent.

    • Solvent Evaporation: If the solvent is volatile, you can slowly evaporate a portion of it to increase the concentration of your compound and induce further crystallization.[5]

  • Temperature Optimization:

    • Lower Final Temperature: Cooling the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer) will decrease the solubility of your compound and improve the yield.[1] Be cautious, as this can sometimes lead to the precipitation of impurities.

  • pH Adjustment:

    • The solubility of hydrochloride salts can be pH-dependent.[6][7][8] Ensure the solution is sufficiently acidic to maintain the protonated state of the isoxazolidine nitrogen. In some cases, a slight excess of HCl (gaseous or in a non-aqueous solvent) may be beneficial.[9]

  • Second Crop Crystallization:

    • Collect the initial crystals and then concentrate the mother liquor by evaporating a portion of the solvent.[3] Cooling this concentrated solution may yield a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Question 3: The crystals I'm obtaining are very small or needle-like, making them difficult to filter and handle. How can I grow larger crystals?

Answer:

The formation of small or needle-like crystals is often a result of rapid nucleation, which leads to the formation of many small crystals rather than the growth of a few larger ones.[1] The goal is to favor crystal growth over nucleation.

Causality: High supersaturation levels promote rapid nucleation. To obtain larger crystals, the rate of reaching supersaturation must be slowed down to allow for a more controlled crystal growth process.

Troubleshooting Protocol:

  • Slow Down the Crystallization Process:

    • Slow Cooling: As mentioned for "oiling out," a slower cooling rate is crucial.[1]

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a "good" solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.[5]

  • Reduce the Level of Supersaturation:

    • Use More Solvent: Dissolve your compound in a slightly larger volume of hot solvent than the minimum required.[2] This lower initial concentration will lead to a more gradual approach to supersaturation upon cooling.

  • Minimize Mechanical Shock:

    • Avoid agitating or moving the crystallization vessel once it has been set to cool. Mechanical disturbances can induce nucleation.

Frequently Asked Questions (FAQs)

Q1: What are the best general solvent systems for crystallizing isoxazolidine hydrochlorides?

A1: There is no single "best" solvent system, as the optimal choice depends on the specific substitution pattern of your isoxazolidine. However, a good starting point is to screen solvent systems that take into account the polar nature of the hydrochloride salt.

Solvent System TypeExamplesRationale
Alcohol/Ether Methanol/Diethyl Ether, Ethanol/MTBEThe alcohol solubilizes the polar salt, and the ether acts as an anti-solvent.
Chlorinated/Alkane Dichloromethane/HexaneDichloromethane can often dissolve the salt, with hexane used to induce precipitation.
Aqueous Alcohol Ethanol/Water, Isopropanol/WaterThe water can increase the polarity of the solvent system, but care must be taken to avoid disproportionation of the salt.[10]
Ketone/Alkane Acetone/HexaneAcetone is a polar aprotic solvent that can be a good choice for many salts.[11]

Q2: Can the pH of the solution affect my crystallization?

A2: Absolutely. The pH of the crystallization medium is a critical parameter.[12][13] Isoxazolidine hydrochlorides are salts of a weak base (the isoxazolidine) and a strong acid (HCl). If the pH of the solution is not sufficiently acidic, the salt can disproportionate back to the free base, which is often an oil or has very different solubility characteristics.[14][15][16] This can prevent crystallization or lead to the formation of an impure product. It is generally advisable to maintain a low pH during the crystallization process.

Q3: My isoxazolidine seems to be degrading during crystallization, especially when heated. What could be the cause and how can I prevent it?

A3: Isoxazolidines can be susceptible to degradation, particularly under acidic conditions and at elevated temperatures.[17] The N-O bond in the isoxazolidine ring can be labile. Ring-opening reactions are a potential degradation pathway.[4][18]

Mitigation Strategies:

  • Minimize Time at High Temperatures: Dissolve your compound in the hot solvent as quickly as possible and then begin the cooling process.

  • Use a Lower Boiling Point Solvent: If possible, choose a solvent system that allows for dissolution at a lower temperature.

  • Inert Atmosphere: If oxidative degradation is suspected, performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[19]

Q4: I have a chiral isoxazolidine. Are there any special considerations for its crystallization?

A4: Yes, crystallizing chiral compounds can present unique challenges and opportunities.[20][21][22]

  • Diastereomeric Resolution: If you have a racemic mixture of your isoxazolidine, you can often resolve the enantiomers by forming diastereomeric salts with a chiral acid or base. These diastereomers will have different solubilities, allowing for their separation by fractional crystallization.[23]

  • Polymorphism: Chiral compounds can sometimes crystallize as different polymorphs, including conglomerates (a mechanical mixture of crystals of the pure enantiomers) or racemic compounds (where both enantiomers are present in the same crystal lattice). The crystallization conditions can influence which form is obtained.

Visualizing the Crystallization Workflow

Below is a generalized workflow for troubleshooting difficult this compound crystallizations.

Crystallization_Workflow Start Start: Dissolved Isoxazolidine HCl Initial_Attempt Attempt Crystallization (e.g., Cooling) Start->Initial_Attempt Check_Result Evaluate Outcome Initial_Attempt->Check_Result Success Crystals Formed Check_Result->Success Good Crystals Oiling_Out Oiling Out Occurs Check_Result->Oiling_Out Oil Formed No_Crystals No Precipitation Check_Result->No_Crystals Clear Solution Small_Needles Small/Needle-like Crystals Check_Result->Small_Needles Poor Morphology Troubleshoot_Oil Troubleshoot Oiling Out Oiling_Out->Troubleshoot_Oil Troubleshoot_None Troubleshoot No Precipitation No_Crystals->Troubleshoot_None Troubleshoot_Size Troubleshoot Crystal Size Small_Needles->Troubleshoot_Size Slower_Cooling1 Slower Cooling / Anti-solvent Addition Troubleshoot_Oil->Slower_Cooling1 Change_Solvent1 Modify Solvent System Troubleshoot_Oil->Change_Solvent1 Induce_Nucleation Induce Nucleation (Seed, Scratch) Troubleshoot_Oil->Induce_Nucleation Slower_Cooling1->Initial_Attempt Change_Solvent1->Initial_Attempt Induce_Nucleation->Initial_Attempt Concentrate Concentrate Solution Troubleshoot_None->Concentrate Add_Antisolvent Add Anti-solvent Troubleshoot_None->Add_Antisolvent Lower_Temp Lower Final Temperature Troubleshoot_None->Lower_Temp Concentrate->Initial_Attempt Add_Antisolvent->Initial_Attempt Lower_Temp->Initial_Attempt Slower_Cooling2 Slower Crystallization Rate Troubleshoot_Size->Slower_Cooling2 Less_Supersat Reduce Supersaturation Troubleshoot_Size->Less_Supersat Vapor_Diffusion Try Vapor Diffusion Troubleshoot_Size->Vapor_Diffusion Slower_Cooling2->Initial_Attempt Less_Supersat->Initial_Attempt Vapor_Diffusion->Initial_Attempt

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

  • ARTHUR, S., STURM, H., WEISER, J. (2010). Method for salt preparation. U.S.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Li, M., et al. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 26(15), 4583. [Link]

  • Stell, A. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 5), 570–577. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 863-872. [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?[Link]

  • Xu, W., et al. (2017). Crystalline Solid Dispersion-A Strategy to Slowdown Salt Disproportionation in Solid State Formulations During Storage and Wet Granulation. International Journal of Pharmaceutics, 517(1-2), 1-10. [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297. [Link]

  • Hudson, S. P., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(10), 1599. [Link]

  • Clegg, W., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Crystals, 12(11), 1599. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Price, S. L., et al. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. UCL Discovery. [Link]

  • ResearchGate. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). GSC Biological and Pharmaceutical Sciences, 23(03), 038–046. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2025). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. [Link]

  • da Silva, M. A., et al. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 22(6), 3843-3852. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • Bansal, A. K., et al. (2018). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. American Pharmaceutical Review. [Link]

  • Nagy, Z. K., et al. (2019). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. Crystals, 9(6), 295. [Link]

  • ResearchGate. (2025). Structure and stability of isoxazoline compounds. [Link]

  • Esteves, C. I. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. [Link]

  • Technobis. (2022). Advancements in chiral crystallization. [Link]

  • ResearchGate. (2013). How to crystallize the natural compounds from plant extracts?[Link]

  • Preprints.org. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. [Link]

  • MDPI. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Design and Synthesis of Some Isoxazolidine moieties. [Link]

  • Sonneveld. (2023). Crystallization of fats and oils. [Link]

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • ResearchGate. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • ACS Publications. (2025). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. [Link]

  • PubMed Central. (2019). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]

  • Kim, Y., et al. (2018). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Molecules, 23(11), 2958. [Link]

  • PubMed. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. [Link]

Sources

Technical Support Center: Addressing Poor Solubility of Isoxazolidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Isoxazolidines are a vital class of saturated N,O-heterocycles, frequently synthesized via 1,3-dipolar cycloaddition of nitrones and alkenes.[1][2] Their rigid framework and potential for stereochemical diversity make them valuable intermediates in medicinal chemistry for the synthesis of complex molecules like amino alcohols, alkaloids, and β-lactams.[3][4] However, researchers and process chemists often face a significant hurdle: the poor solubility of these intermediates. The often non-polar nature of substituents on the isoxazolidine ring can lead to "brick dust"-like physical properties, complicating purification, downstream reactions, and characterization.

This technical support guide provides a structured approach to troubleshooting and overcoming these solubility challenges. It is designed for researchers, chemists, and drug development professionals to enable smoother workflows and more efficient project progression. We will explore the root causes of poor solubility and offer a range of practical, step-by-step solutions, from fundamental solvent selection to more advanced formulation strategies.

Troubleshooting Guide: Immediate Solutions for Common Problems

This section is designed to provide rapid, actionable solutions to specific problems you might encounter during your workflow.

Problem 1: My crude isoxazolidine product from a 1,3-dipolar cycloaddition won't dissolve for purification (e.g., flash chromatography).

  • Initial Assessment: The synthesis of isoxazolidines often occurs in relatively non-polar solvents like benzene or toluene.[5] The resulting crude product may be highly crystalline and resistant to dissolution in common chromatography eluents.

  • Immediate Actions & Solutions:

    • Systematic Solvent Screening: Before resorting to large volumes, perform a small-scale solvent screen. The principle of "like dissolves like" is your starting point.[6] Test a range of solvents with varying polarities. For many organic intermediates, chlorinated solvents (Dichloromethane, Chloroform), ethers (THF, 2-MeTHF), or polar aprotic solvents (Acetone, Ethyl Acetate) are effective. A detailed protocol for this is provided below.

    • Employ a Stronger "Loading" Solvent: If the compound is intended for silica gel chromatography, you can dissolve the crude material in a minimal amount of a strong solvent in which it is highly soluble (e.g., Dichloromethane or THF). Then, adsorb this solution onto a small amount of silica gel or celite. After evaporating the solvent, the resulting dry, free-flowing powder can be loaded onto the column. This technique, known as "dry loading," prevents the use of a strong solvent directly on the column which would ruin the separation.

    • Consider a Co-Solvent System: If a single solvent is ineffective, a binary mixture may provide synergistic solvation effects.[7] For example, adding a small amount of a more polar, miscible solvent like methanol to dichloromethane can sometimes disrupt the crystal lattice enough to achieve dissolution.

    • Gentle Heating & Sonication: Many dissolution processes are endothermic, meaning solubility increases with temperature.[8] Gently warming the solvent mixture while stirring can significantly improve solubility. Following this with agitation in an ultrasonic bath can further aid dissolution by breaking down particle aggregates and enhancing solvent penetration.[6] Caution: Ensure your compound is thermally stable before heating.

Problem 2: My purified isoxazolidine intermediate precipitates during a subsequent reaction or work-up.

  • Initial Assessment: This often happens when the solvent environment changes drastically. For example, adding an aqueous reagent to a reaction in an organic solvent, or performing an extraction where the intermediate is not soluble in one of the phases.

  • Immediate Actions & Solutions:

    • Run the Reaction in a Co-Solvent System: If the subsequent reaction requires a reagent that is insoluble in your primary organic solvent, consider running the entire reaction in a miscible co-solvent system from the start (e.g., THF/water).[6] This maintains a homogenous phase throughout the process.

    • Increase Solvent Volume: While not always ideal, simply increasing the total volume of the solvent can keep the concentration of the intermediate below its saturation point.

    • Phase-Transfer Catalysis: If your reaction involves an ionic reactant in an aqueous phase and your isoxazolidine in an organic phase, a phase-transfer catalyst (PTC) can facilitate the reaction at the interface, avoiding the need to dissolve everything in one phase.[6]

    • Temperature Control During Work-up: If your compound is significantly more soluble in hot solvent than cold, precipitation can occur during cooling or extraction with a cold aqueous wash.[9] Consider performing extractions at room temperature or even slightly elevated temperatures if both the product and solvent system are stable.

Problem 3: I need to prepare an aqueous solution of my isoxazolidine for a biological assay, but it is insoluble ("brick dust").

  • Initial Assessment: This is a common challenge for many organic molecules transitioning from synthesis to biological testing.[10] The hydrophobic nature of the isoxazolidine core and its substituents often leads to extremely low aqueous solubility.

  • Immediate Actions & Solutions:

    • pH Modification (for Ionizable Groups): If your isoxazolidine derivative contains acidic or basic functional groups, altering the pH is the most effective first step.[11]

      • For a basic group (e.g., an amine), lowering the pH with a buffer or dilute acid (e.g., HCl) will form a protonated salt, which is often dramatically more water-soluble.[12]

      • For an acidic group (e.g., a carboxylic acid), raising the pH with a buffer or dilute base (e.g., NaOH) will form a deprotonated salt with enhanced solubility.[12]

    • Use of Co-solvents: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol.[6] You can then dilute this stock solution into your aqueous assay buffer. Crucially, always check the final concentration of the organic solvent, as it can affect the biological assay (typically kept <1% v/v).

    • Formulation with Surfactants or Cyclodextrins: For particularly challenging compounds, more advanced formulation strategies may be needed.

      • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[12][13]

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.

In-Depth Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of isoxazolidines that contribute to poor solubility?

The solubility of an isoxazolidine intermediate is a balance of its core structure and appended substituents.

  • The Heterocyclic Core: The isoxazolidine ring itself is relatively polar. However, it is a rigid, saturated system.

  • Substituents (R-groups): The main driver of poor solubility is typically the presence of large, non-polar, and often aromatic substituents introduced during the 1,3-dipolar cycloaddition.[3] These hydrophobic groups dominate the molecule's overall character, leading to high crystal lattice energy (strong intermolecular forces in the solid state) and poor interaction with polar solvents like water.

  • Molecular Symmetry: Highly symmetrical molecules can pack more efficiently into a crystal lattice, making the crystal more stable and harder to break apart (dissolve).

Q2: How do I systematically select an appropriate solvent or co-solvent system?

A systematic approach saves time and material. A recommended workflow is detailed in Protocol 1 . The core principles are:

  • Assess Polarity: Start with the "like dissolves like" principle.[6] If your molecule is largely non-polar (e.g., decorated with phenyl rings), start with non-polar to moderately polar solvents (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate).

  • Consider Hansen Solubility Parameters (HSP): For a more advanced approach, HSPs break down solubility into three components: dispersion (dD), polar (dP), and hydrogen bonding (dH). A solvent is more likely to dissolve a solute if their HSP values are similar.

  • Test in Small Volumes: Use small vials (e.g., 1-2 mL) with a few milligrams of your compound. This allows you to test a wide range of solvents without significant material loss.

  • Binary Mixtures (Co-solvents): If no single solvent is effective, try binary mixtures.[7] A common strategy is to pair a solvent in which the compound is sparingly soluble with a miscible solvent in which it is highly soluble. The goal is to find a "sweet spot" that provides sufficient solubility without being too strong for the intended application (like chromatography). See Protocol 2 for a systematic method.

Q3: What is the role of temperature in solubility, and what are the best practices for using it?

For most organic solids, the dissolution process is endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the forces holding the crystal lattice together, thus increasing solubility.[8]

  • Best Practices:

    • Know Your Compound's Stability: Before heating, ensure your compound does not decompose at elevated temperatures. Run a quick TLC of a heated and unheated sample to check for new spots.

    • Heat Gently: Use a water bath or heating mantle with controlled stirring. Avoid aggressive, localized heating which can cause decomposition.

    • Beware of Supersaturation: When you dissolve a compound in a hot solvent and then cool it, you can create a supersaturated solution. This solution is metastable, and the compound may crash out of solution suddenly if disturbed or upon addition of a seed crystal. This is the principle behind crystallization but can be a problem if you need it to stay in solution for a reaction.[9]

Q4: Can physical modification techniques like particle size reduction be applied to intermediates?

Yes, particularly when dissolution rate is the limiting factor. The Noyes-Whitney equation shows that the rate of dissolution is directly proportional to the surface area of the solid.[13]

  • Micronization: Techniques like milling can reduce particle size, thereby increasing the surface area available for solvent interaction.[14][15] This doesn't change the equilibrium solubility but allows the compound to dissolve much faster. For lab-scale work, simple grinding with a mortar and pestle can be surprisingly effective. This is most useful when a slow dissolution process is creating a bottleneck.

Visual Workflows & Data

Troubleshooting Workflow for Poorly Soluble Isoxazolidine Intermediates

G start Isoxazolidine Intermediate is Insoluble solvent_screen Perform Systematic Solvent Screen (Protocol 1) start->solvent_screen is_soluble Is it soluble in a single solvent? solvent_screen->is_soluble use_solvent Proceed with chosen solvent. Consider dry loading for chromatography. is_soluble->use_solvent  Yes cosolvent Develop Co-Solvent System (Protocol 2) is_soluble->cosolvent  No is_cosolvent_ok Is co-solvent system effective? cosolvent->is_cosolvent_ok use_cosolvent Proceed with co-solvent system. is_cosolvent_ok->use_cosolvent  Yes physical_methods Consider Physical Methods is_cosolvent_ok->physical_methods  No heat_sonicate Gentle Heating / Sonication physical_methods->heat_sonicate ph_adjust pH Adjustment (if ionizable groups are present) physical_methods->ph_adjust check_stability Check for thermal stability heat_sonicate->check_stability success SOLUBILITY ACHIEVED heat_sonicate->success ph_adjust->success

Caption: A decision tree for troubleshooting the solubility of isoxazolidine intermediates.

Table 1: Comparison of Common Solubility Enhancement Techniques
TechniqueMechanismProsConsBest For
Solvent/Co-solvent Selection Matches solute/solvent polarity; reduces solvent polarity to accommodate non-polar solutes.[6]Simple, effective, widely applicable in synthesis.May not be suitable for aqueous assays; can complicate solvent removal.General dissolution for reactions and purification.
pH Adjustment Converts a neutral molecule into a more soluble ionic salt.[12]Can increase aqueous solubility by several orders of magnitude.Requires the presence of ionizable functional groups (acidic/basic).Preparing aqueous solutions for biological assays.
Heating Provides energy to overcome crystal lattice forces (for endothermic dissolution).[8]Simple, often effective.Risk of compound degradation; compound may precipitate on cooling.Increasing dissolution rate and concentration for reactions.
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate.[15]Speeds up slow dissolution processes; no chemical modification.Does not increase equilibrium solubility; can be difficult for gummy solids.Crystalline "brick dust" that dissolves very slowly.
Use of Surfactants Encapsulates hydrophobic molecules in micelles.[13]Significantly increases apparent aqueous solubility.Can interfere with biological assays; requires careful concentration control.Aqueous formulations for highly insoluble compounds.
Complexation (Cyclodextrins) Forms host-guest inclusion complexes, shielding the hydrophobic part of the molecule.Effective for a wide range of hydrophobic molecules; low toxicity.Can be expensive; stoichiometry needs to be considered.Aqueous formulations for biological screening.
Table 2: Properties of Common Laboratory Solvents
SolventPolarity IndexBoiling Point (°C)Dielectric ConstantNotes
Hexane0.1691.9Non-polar, good for extracting very non-polar compounds.[6]
Toluene2.41112.4Common solvent for 1,3-dipolar cycloadditions.
Dichloromethane (DCM)3.1409.1Excellent, versatile solvent for a wide range of organic compounds.
Diethyl Ether2.8354.3Volatile, good for extractions.
Tetrahydrofuran (THF)4.0667.5Polar ether, water-miscible, good for reactions.
Ethyl Acetate (EtOAc)4.4776.0Common chromatography eluent and extraction solvent.
Acetone5.15621Polar, water-miscible, useful for cleaning and as a co-solvent.
Acetonitrile (MeCN)5.88237.5Common polar aprotic solvent for reactions and HPLC.
Dimethylformamide (DMF)6.415337High-boiling polar aprotic solvent, dissolves many "brick dust" compounds.
Dimethyl Sulfoxide (DMSO)7.218947Very strong polar aprotic solvent, excellent for difficult-to-dissolve compounds.[16]
Ethanol4.37824.5Polar protic solvent, often used as a co-solvent.[6]
Water10.210080.1Highly polar, the target solvent for biological assays.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Systematic Solvent Screening
  • Preparation: Aliquot ~2-5 mg of your dry isoxazolidine intermediate into a series of small, labeled glass vials.

  • Solvent Addition: To the first vial, add a common solvent (e.g., Dichloromethane) dropwise (e.g., 50 µL at a time) up to a total volume of 0.5 mL.

  • Observation & Agitation: After each addition, cap the vial and vortex or shake vigorously for 30 seconds. Observe for dissolution. Sonication for 1-2 minutes can be used to aid dissolution.[6]

  • Categorization: Classify the solubility as:

    • Freely Soluble: Dissolves completely in <0.2 mL.

    • Soluble: Dissolves completely in 0.2 - 0.5 mL.

    • Sparingly Soluble: Some, but not all, material dissolves in 0.5 mL.

    • Insoluble: No visible dissolution in 0.5 mL.

  • Documentation: Record the results in a table.

  • Repeat: Repeat steps 2-5 for a range of solvents covering different polarities (e.g., Toluene, Ethyl Acetate, THF, Acetone, Acetonitrile, Methanol, DMSO). This systematic data will guide your choice for purification or reactions.

Protocol 2: Method for Developing an Optimal Co-Solvent System
  • Selection: From your solvent screen (Protocol 1), identify a solvent in which your compound is "Sparingly Soluble" (Solvent A) and another miscible solvent in which it is "Freely Soluble" (Solvent B).[6] A common pair is Dichloromethane (A) and Methanol (B) or Hexanes (A) and Ethyl Acetate (B).

  • Initial Suspension: Place ~10 mg of your compound in a vial and add 1 mL of Solvent A. It should form a suspension.

  • Titration: While stirring vigorously, add Solvent B dropwise from a pipette or syringe.

  • Monitoring: Observe the mixture closely. Note the approximate volume of Solvent B required to achieve complete dissolution.

  • Optimization: The optimal co-solvent ratio for your application (e.g., chromatography) is typically the one with the minimum amount of the stronger solvent (Solvent B) required to maintain solubility. For example, if dissolution occurs after adding 50 µL of Methanol to 1 mL of DCM, your co-solvent system is DCM:Methanol (20:1).

  • Verification: Test this ratio to ensure the compound remains in solution for the required duration of your experiment.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Pharmapproach. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Soln Pharma. (n.d.).
  • Gong, T., et al. (n.d.).
  • BenchChem. (2025).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Ratti, R. (n.d.).
  • Merino, P. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • Preprints.org. (2023, September 26).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Journal of Pharmaceutical Negative Results. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Journal of Qassim University for Science. (n.d.).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines.
  • ResearchGate. (2024, July 19). (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • PMC. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development.
  • ResearchGate. (2025, August 7).
  • International Journal of PharmTech Research. (2020).
  • Reddit. (2025, October 12). Reaction intermediate being poorly soluble - any workarounds? : r/Chempros.
  • MDPI. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines.
  • MDPI. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Design and Synthesis of Some Isoxazolidine moieties.
  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Pharmaguideline. (n.d.).
  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis.
  • MDPI. (n.d.).
  • Semantic Scholar. (n.d.).
  • PMC. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol ...
  • ResearchGate. (2023, September 26).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025, August 9). (PDF) Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles.
  • Wikipedia. (n.d.). Isoxazolidine.
  • Beilstein Archives. (2022, February 24). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines.

Sources

Validation & Comparative

A Tale of Two Rings: A Senior Application Scientist's Guide to Isoxazolidine vs. Oxazolidine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and complex molecule synthesis, the choice of heterocyclic scaffolds is a critical decision point that dictates synthetic strategy, stereochemical outcomes, and overall efficiency. Among the five-membered nitrogen- and oxygen-containing heterocycles, isoxazolidines and oxazolidines stand out as powerful tools. While structurally isomeric, their divergent placement of heteroatoms—adjacent in isoxazolidines (1,2-arrangement) and separated in oxazolidines (1,3-arrangement)—imparts fundamentally different chemical reactivity and strategic applications.[1][2] This guide provides an in-depth, experience-driven comparison of their hydrochloride salts in synthetic applications, moving beyond simple definitions to explore the causality behind their use.

Part 1: Core Structural and Physicochemical Distinctions

The hydrochloride salts of these heterocycles are frequently employed to improve stability and water solubility, making them easier to handle and store.[3] However, their utility begins with the core ring structure.

PropertyIsoxazolidine HydrochlorideOxazolidine Hydrochloride
Core Structure Saturated 5-membered ring with adjacent Nitrogen and Oxygen atoms (N-O bond).Saturated 5-membered ring with Nitrogen and Oxygen atoms separated by a carbon (N-C-O).
Key Feature Contains a labile N-O single bond, which is a masked 1,3-amino alcohol.[4]A stable cyclic acetal/aminal structure, often used as a chiral auxiliary or protecting group.[5]
Primary Synthetic Role Intermediate formed via [3+2] cycloaddition, precursor to γ-amino alcohols.[1][6]Chiral director for asymmetric reactions (e.g., Evans' oxazolidinones) or protecting group for 1,2-amino alcohols.[7][8]
Stability The N-O bond is susceptible to reductive cleavage. The hydrochloride salt enhances stability for storage.[3]Generally stable, but susceptible to hydrolysis under acidic conditions to release the parent amino alcohol and carbonyl.[2]

Part 2: Strategic Applications in Asymmetric Synthesis

The true divergence in the application of these scaffolds lies in how they are used to control stereochemistry. Isoxazolidines are typically products of a stereocontrolled reaction, whereas oxazolidines are reagents used to control a subsequent stereochemical event.

The Isoxazolidine Approach: Building Complexity via Cycloaddition

The premier application of the isoxazolidine scaffold is its formation through the 1,3-dipolar cycloaddition of a nitrone with a dipolarophile (typically an alkene).[9][10] This powerful [3+2] cycloaddition reaction constructs the heterocyclic ring while simultaneously creating up to three new contiguous stereocenters with a high degree of stereocontrol.[9]

The value proposition is clear: the isoxazolidine ring is not the final target but a stereochemically rich intermediate. The subsequent reductive cleavage of the N-O bond unmasks a 1,3-amino alcohol, a privileged motif in countless natural products and pharmaceutical agents.[4][11]

Causality in Experimental Design:

  • Stereocontrol: The stereochemistry of the final amino alcohol is set during the cycloaddition. The choice of chiral nitrone, chiral alkene, or chiral catalyst dictates the facial selectivity of the approach of the two components.[6]

  • Reagent Choice for Cleavage: A variety of reducing agents can cleave the N-O bond, including catalytic hydrogenation (e.g., Pd/C, Raney Nickel), or chemical reductants like Zn/H+ or Mo(CO)6.[11][12] The choice is dictated by the presence of other reducible functional groups in the molecule. For instance, catalytic hydrogenation is often preferred for its clean reaction profile but may be incompatible with alkenes or other sensitive groups elsewhere in the molecule.

The Oxazolidine Approach: Directing Reactions as a Chiral Auxiliary

In stark contrast, oxazolidine derivatives, particularly the 2-oxazolidinones popularized by David Evans , are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[7][13] Here, a chiral oxazolidinone, derived from a readily available amino acid, is temporarily appended to a substrate (e.g., via N-acylation). The inherent chirality and conformational rigidity of the auxiliary then direct the stereochemical course of subsequent reactions, such as alkylations or aldol additions, on the appended acyl group.[14][15]

Causality in Experimental Design:

  • Steric Hindrance: The substituent on the oxazolidinone (e.g., benzyl or isopropyl) sterically blocks one face of the enolate formed from the N-acyl group, forcing an incoming electrophile to approach from the less hindered face.[7] This leads to highly predictable and diastereoselective bond formation.

  • Chelation Control: In reactions like the Evans' aldol, a Lewis acid (e.g., dibutylboron triflate) is used to form a rigid six-membered chair-like transition state involving the enolate and the aldehyde.[15][16] This chelation-controlled transition state minimizes dipole-dipole interactions and locks the conformation, leading to the reliable formation of syn-aldol products.[15]

  • Auxiliary Cleavage: After the desired transformation, the auxiliary must be removed. The choice of cleavage reagent determines the resulting functional group. For example, lithium hydroperoxide (LiOH/H₂O₂) yields the carboxylic acid, while lithium borohydride (LiBH₄) provides the primary alcohol.[17][18][19] This versatility adds another layer of strategic planning to the synthetic route.

Part 3: Head-to-Head Comparison for Synthesizing a Chiral 1,3-Amino Alcohol

Let's consider a common synthetic challenge: the stereoselective synthesis of a protected 1,3-amino alcohol. Both heterocyclic strategies can achieve this goal, but the pathways, control elements, and experimental considerations are vastly different.

G cluster_0 Isoxazolidine Route cluster_1 Oxazolidine Route start_iso Chiral Nitrone + Alkene cyclo [3+2] Cycloaddition (Stereocenter Formation) start_iso->cyclo isox Chiral Isoxazolidine Intermediate cyclo->isox cleave_iso Reductive N-O Cleavage isox->cleave_iso target Target: Chiral 1,3-Amino Alcohol cleave_iso->target start_oxa Chiral Oxazolidinone + Propionyl Chloride acyl N-Acylation start_oxa->acyl nacyl N-Propionyl Oxazolidinone acyl->nacyl aldol Asymmetric Aldol Rxn (Stereocenter Formation) nacyl->aldol aldol_prod Aldol Adduct aldol->aldol_prod cleave_oxa Reductive Auxiliary Cleavage (e.g., LiBH4) aldol_prod->cleave_oxa cleave_oxa->target G cluster_workflow Protocol 1: Nitrone Cycloaddition Workflow A Combine Hydroxylamine HCl, Aldehyde, Base in DCM B In Situ Nitrone Formation (1-2h) A->B C Add Alkene (Dipolarophile) B->C D Cycloaddition (24-48h) C->D E Workup: Filter & Concentrate D->E F Purification: Column Chromatography E->F

Sources

Biological Activity Screening of Novel Isoxazolidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazolidine ring—a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike planar aromatic systems, isoxazolidines offer specific stereochemical complexity (up to three contiguous chiral centers) that mimics the ribose ring of nucleosides, making them potent antimetabolites.

This guide provides an objective, data-driven comparison of novel isoxazolidine derivatives against standard-of-care agents (Doxorubicin and Ciprofloxacin). It details the specific screening protocols required to validate their biological activity, grounded in CLSI standards and validated cytotoxicity workflows.

Structural Rationale: The "Masked" Warhead

The pharmacological value of the isoxazolidine scaffold lies in its dual nature:

  • Rigid Pharmacophore: The ring restricts the conformational freedom of side chains, allowing for high-affinity binding to receptor pockets (e.g., EGFR, VEGFR-2).

  • Latent Functionality: The labile N–O bond acts as a "masked" 1,3-amino alcohol. Under reductive metabolic conditions, the ring can open to release a linear chain capable of alkylating DNA or chelating metal ions in metalloenzymes.

Synthesis Workflow (1,3-Dipolar Cycloaddition)

The primary route to these derivatives is the reaction between nitrones and alkenes.[1][3] This reaction is highly regio- and stereoselective.

SynthesisWorkflow Nitrone Nitrone (Dipole) TS Concerted Transition State Nitrone->TS Alkene Alkene (Dipolarophile) Alkene->TS Isox Isoxazolidine Scaffold TS->Isox Cycloaddition Screening Biological Screening (MIC / IC50) Isox->Screening Purification

Figure 1: The 1,3-dipolar cycloaddition workflow for generating isoxazolidine libraries.

Comparative Analysis: Performance vs. Standards

The following data aggregates recent findings comparing specific isoxazolidine derivatives against industry standards.

Anticancer Activity (Breast Cancer Models)

Novel isoxazolidine derivatives targeting EGFR (Epidermal Growth Factor Receptor) have shown efficacy comparable to Doxorubicin but with distinct selectivity profiles.

Table 1: Cytotoxicity (IC50) Comparison on MCF-7 Cell Line (48h Exposure)

CompoundScaffold TypeIC50 (µM)Mechanism of ActionRelative Potency
Doxorubicin Anthracycline (Standard)0.5 - 1.2 DNA Intercalation / Topo II InhibitionBaseline (1.0x)
Derivative 2g [1]3,5-Disubstituted Isoxazolidine17.7 ± 1.0 Apoptosis Induction / EGFR Inhibition~0.05x (Moderate)
Derivative 2f [1]3,5-Disubstituted Isoxazolidine9.7 ± 1.3 Apoptosis Induction~0.1x (Moderate)
Compound 4 [2]Quinazolinone-Isoxazolidine Hybrid5.73 VEGFR-2 Inhibition~0.2x (High)

Analysis: While pure isoxazolidines (2g, 2f) often show higher IC50 values (lower potency) than Doxorubicin, they frequently exhibit superior Selectivity Indices (SI) , causing less toxicity to normal fibroblast cells (e.g., HdFn lines) compared to the indiscriminate cytotoxicity of anthracyclines.

Antimicrobial Activity (Drug-Resistant Strains)

Isoxazolidine hybrids, particularly when fused with fluoroquinolones, have demonstrated the ability to overcome resistance mechanisms in S. aureus.

Table 2: Antibacterial Activity (MIC) against S. aureus (ATCC 6538)

CompoundClassMIC (µM)Outcome vs. Standard
Ciprofloxacin Fluoroquinolone (Standard)5.49 Effective, but resistance is rising
Hybrid 3a [3]Cipro-Thiazolidine/Isox Hybrid0.02 274x More Potent
Hybrid 3e [3]Cipro-Thiazolidine/Isox Hybrid2.03 2.7x More Potent
Compound 105 [4]Cyclohexyl-Isoxazolidine0.28 19x More Potent

Analysis: The incorporation of the isoxazolidine/thiazolidine ring alters the binding mode to DNA gyrase, bypassing common mutation sites that render Ciprofloxacin ineffective.

Experimental Protocols (Self-Validating Systems)

To replicate the data above, researchers must adhere to standardized protocols. Deviations in cell density or solvent concentration are the primary causes of reproducibility failure.

Protocol A: CLSI-Compliant Broth Microdilution (MIC)

Standard: CLSI M07-A10 [5]

Objective: Determine the Minimum Inhibitory Concentration (MIC) of isoxazolidine derivatives.

  • Inoculum Preparation:

    • Select 3-5 colonies of S. aureus (or target strain) and suspend in saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Critical Step: Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final testing concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve isoxazolidine derivative in 100% DMSO (Stock).

    • Perform serial 2-fold dilutions in CAMHB across a 96-well plate.

    • Validation Check: Ensure final DMSO concentration in wells is < 1% . Higher concentrations inhibit bacterial growth independently of the drug.

  • Incubation & Readout:

    • Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).

    • Endpoint: The MIC is the lowest concentration showing no visible growth (no turbidity).

Protocol B: MTT Cytotoxicity Assay

Target: MCF-7 / A549 Cancer Lines[4]

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h to allow attachment.
      
  • Treatment:

    • Add compounds (0.1 – 100 µM). Include Doxorubicin (Positive Control) and 0.1% DMSO (Vehicle Control) .

    • Incubate for 48 hours.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Remove media carefully.

    • Solubilization: Add 100 µL DMSO to dissolve purple formazan crystals.

    • Readout: Measure Absorbance at 570 nm.

    • Calculation:

      
      .
      

Mechanism of Action: Signal Transduction

The anticancer activity of isoxazolidine derivatives (specifically compounds 2f, 2g, and 4) is often mediated by the inhibition of receptor tyrosine kinases, leading to the mitochondrial apoptotic pathway.

MOA Ligand Isoxazolidine Derivative EGFR EGFR / VEGFR-2 (Tyrosine Kinase) Ligand->EGFR Competitive Binding Phospho Inhibition of Phosphorylation EGFR->Phospho RasRaf Ras/Raf/MEK/ERK Cascade Blocked Phospho->RasRaf Bax Bax Upregulation RasRaf->Bax Bcl2 Bcl-2 Downregulation RasRaf->Bcl2 Caspase Caspase-3/9 Activation Bax->Caspase Bcl2->Caspase Loss of Inhibition Death Apoptosis (Cell Death) Caspase->Death

Figure 2: Proposed signaling pathway. Isoxazolidine derivatives competitively bind to the ATP-binding pocket of EGFR/VEGFR-2, blocking downstream proliferation signals and triggering Caspase-mediated apoptosis.

References

  • Messikh, S., et al. (2023). "In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR." Journal of Molecular Structure.

  • ResearchGate Data. (2026). "Isoxazolidine Derivatives Exhibit Selective Antitumor Activity Against Breast Cancer Cells."[5] ResearchGate.[5]

  • Aborahma, G., et al. (2021).[6] "Thiazolidine-2,4-dione-linked ciprofloxacin derivatives with broad-spectrum antibacterial, MRSA and topoisomerase inhibitory activities."[6][7] Molecular Diversity.

  • MDPI Review. (2024). "Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives." International Journal of Molecular Sciences.

  • CLSI. (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Clinical and Laboratory Standards Institute.[8][9][10][11]

Sources

X-ray crystallography for absolute configuration determination of chiral isoxazolidines.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers

Executive Summary

The isoxazolidine ring is a "privileged scaffold" in modern drug discovery, serving as a core structure for nucleoside mimics, antibiotics, and anticancer agents.[1][2] However, its synthesis—typically via 1,3-dipolar cycloaddition—often generates up to three contiguous stereocenters. For pharmaceutical applications, determining the absolute configuration (AC) is not merely a structural formality but a regulatory requirement (FDA/EMA).

This guide compares the three primary methodologies for AC determination: NMR (Mosher’s Method) , Electronic Circular Dichroism (ECD) , and the gold standard, Single Crystal X-ray Diffraction (SC-XRD) . While NMR and ECD offer rapid solution-state data, this guide demonstrates why SC-XRD, particularly utilizing Cu-K


 radiation  and Hooft parameter refinement , remains the only unambiguous method for "light-atom" isoxazolidine scaffolds.

Part 1: The Stereochemical Challenge

Isoxazolidines are organic heterocycles composed primarily of carbon, hydrogen, nitrogen, and oxygen. They lack "heavy" atoms (Z > 14) that typically facilitate easy AC determination via X-ray anomalous scattering.

  • The Problem: Standard Molybdenum (Mo) X-ray sources produce negligible anomalous signal from C/N/O atoms.

  • The Consequence: Without specific protocols, X-ray data may yield a high-quality structure with ambiguous chirality (inversion-insensitive).

  • The Solution: Leveraging Copper (Cu) radiation or advanced statistical refinement (Hooft/Parsons) to extract the absolute structure from weak anomalous signals.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three dominant techniques for assigning stereochemistry in chiral isoxazolidines.

Table 1: Comparative Performance Matrix
FeatureSC-XRD (Anomalous Dispersion) NMR (Mosher's Method) Electronic Circular Dichroism (ECD)
Certainty Level Absolute (100%) High (Relative)Medium-High (Model Dependent)
Sample State Single Crystal (Solid)SolutionSolution
Prerequisite Crystal Growth (>0.1 mm)Derivatizable group (-OH, -NH)Accurate DFT Calculations
"Light Atom" Suitability High (with Cu source/Hooft)N/A (Chemical shift based)High
Time to Result 24–48 Hours (post-crystallization)4–8 Hours2–5 Days (Computation heavy)
Primary Failure Mode No diffraction/twinningConformational flexibilityInaccurate functional/basis set
Detailed Assessment[2][3][4]
1. NMR Spectroscopy (Mosher's Method)
  • Mechanism: Reaction of the isoxazolidine (if it has a free -OH or -NH) with chiral derivatizing agents (e.g., MTPA-Cl) to form diastereomers. The difference in chemical shifts (

    
    ) indicates configuration.[3][4][5]
    
  • Limitation for Isoxazolidines: Many biologically active isoxazolidines lack a convenient handle for derivatization near the chiral center. Furthermore, the flexible N-O ring conformation can lead to ambiguous

    
     values, resulting in false assignments.
    
2. Electronic Circular Dichroism (ECD)
  • Mechanism: Compares experimental CD spectra with theoretical spectra generated via Time-Dependent Density Functional Theory (TD-DFT).

  • Limitation: It requires identifying all low-energy conformers. If the theoretical model misses a conformer or uses an incorrect solvation model, the predicted spectrum may mismatch, leading to inconclusive results.

3. SC-XRD (The Gold Standard)
  • Mechanism: Direct imaging of electron density.[6] Absolute configuration is determined by measuring differences in intensity between Friedel pairs (

    
     vs 
    
    
    
    ) caused by anomalous dispersion.[7]
  • Advantage: It provides a direct, model-independent view of the molecule. It resolves relative and absolute stereochemistry simultaneously.

Part 3: Technical Deep Dive – The Physics of Certainty

To use SC-XRD for isoxazolidines (light atoms), one must understand the Bijvoet Difference .

Anomalous Scattering in Light Atoms

For a non-centrosymmetric crystal, the structure factor


 is defined as:


Where:
  • 
    : Normal scattering (Z-dependent).
    
  • 
    : The imaginary component responsible for anomalous absorption.
    

For Carbon/Nitrogen,


 is negligible with Mo-K

radiation (

). However, with Cu-K

radiation (

)
, the

value for Oxygen increases significantly, allowing detection of the "Bijvoet differences" between Friedel pairs.
The Metrics of Truth: Flack vs. Hooft

When refining the structure, you will encounter two critical parameters:

  • Flack Parameter (

    
    ): 
    
    • 
      : The model is the correct enantiomer.[7]
      
    • 
      : The model is the inverted enantiomer.
      
    • Critique: For light atoms, the standard uncertainty (

      
      ) is often high (e.g., 
      
      
      
      ), making it statistically insignificant.
  • Hooft Parameter (

    
    ): 
    
    • Utilizes Bayesian statistics (Student's t-distribution) assuming the structure is chemically correct.

    • Significance: It often yields a much lower standard uncertainty than the Flack parameter for light-atom structures. A Hooft parameter of

      
       is often sufficient to assign AC for isoxazolidines using Cu radiation.
      

Part 4: Experimental Protocol for Isoxazolidines

Objective: Determine AC of a chiral isoxazolidine (C12H15NO2) with no heavy atoms.

Step 1: Crystal Growth (The Bottleneck)
  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent Choice: Avoid solvents that disorder easily (e.g., diethyl ether). Use rigid solvents like Ethyl Acetate or Toluene.

  • Pro-Tip: If the isoxazolidine is an oil, attempt Co-crystallization . Use a chiral chaperone (e.g., enantiopure mandelic acid) or an achiral host (e.g., tetraaryladamantane) to trap the molecule in a lattice.

Step 2: Data Collection Strategy
  • Source: MUST use Cu-K

    
     (Microfocus preferred).  Mo sources are generally insufficient unless the molecule is brominated.
    
  • Temperature: Collect at 100 K. This reduces thermal motion (

    
    ), enhancing high-angle data quality where anomalous signal differences are subtle.
    
  • Redundancy: High redundancy is critical. Aim for >10x redundancy to improve the signal-to-noise ratio of the Friedel pairs.

  • Coverage: Ensure >98% completeness, specifically targeting the Friedel pairs.

Step 3: Refinement Workflow
  • Solve Structure: Use SHELXT (Intrinsic Phasing).

  • Refine: Use SHELXL or Olex2.

  • Check Flack (

    
    ): 
    
    • If

      
       with 
      
      
      
      , assignment is confirmed.
    • If

      
      , proceed to Hooft analysis.
      
  • Calculate Hooft (

    
    ):  Use PLATON or Olex2 routines.
    
    • Input: .cif and .fcf (structure factors).

    • Analysis: Look for the probability

      
      .
      

Part 5: Decision Logic & Workflow (Visualized)

Diagram 1: Method Selection Decision Tree

This diagram guides the researcher on which method to prioritize based on sample properties.

MethodSelection Start Start: Chiral Isoxazolidine AC Determination IsSolid Is the sample a solid capable of crystallization? Start->IsSolid HeavyAtom Does it contain Heavy Atoms (S, Cl, Br, I)? IsSolid->HeavyAtom Yes Derivatizable Functional Group (-OH/-NH) available near chiral center? IsSolid->Derivatizable No (Oil/Amorphous) XRD_Mo SC-XRD (Mo Source) Standard Protocol HeavyAtom->XRD_Mo Yes XRD_Cu SC-XRD (Cu Source) High Redundancy Strategy HeavyAtom->XRD_Cu No (Light Atom) NMR_Mosher NMR (Mosher's Method) *Risk: Conformational flexibility* Derivatizable->NMR_Mosher Yes ECD_DFT ECD + TD-DFT Calculation *Risk: Model accuracy* Derivatizable->ECD_DFT No

Caption: Decision matrix for selecting the optimal absolute configuration determination method based on physical state and elemental composition.

Diagram 2: The Light-Atom X-ray Workflow

This diagram details the specific technical steps required to extract absolute configuration from light-atom isoxazolidines.

XRDWorkflow Crystal Single Crystal (0.1 - 0.3 mm) DataCol Data Collection Cu-Kα, 100K High Redundancy (>10x) Crystal->DataCol Solve Structure Solution (SHELXT) DataCol->Solve Refine Refinement (SHELXL) Solve->Refine CheckFlack Check Flack (x) Refine->CheckFlack Result_Clear x ≈ 0, u < 0.1 AC Confirmed CheckFlack->Result_Clear Low Error Result_Ambig x ≈ 0, u > 0.3 Ambiguous CheckFlack->Result_Ambig High Error Hooft Run Hooft (y) Analysis (PLATON/Olex2) Result_Ambig->Hooft Bayesian Stats Final y ≈ 0, P2(true)=1.0 AC Confirmed Hooft->Final

Caption: Step-by-step crystallographic workflow for light-atom structures, emphasizing the transition to Hooft parameter analysis when standard Flack parameters are inconclusive.

References

  • Flack, H. D. (1983).[8] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[8] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[8] Link

  • Parsons, S., & Flack, H. D. (2004).[8] Determination of absolute configuration using quotients of Friedel pair intensities. Acta Crystallographica Section A, 60(s1), s61.[8] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[5][9][10] Chemical Reviews, 104(1), 17-118. Link

  • Thompson, A. L., & Watkin, D. J. (2011). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 44(5), 1017-1022. Link

Sources

Comparative Guide: In Vitro & In Vivo Evaluation of Isoxazolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the evaluation of isoxazolidine derivatives, synthesizing experimental protocols with comparative performance data against standard-of-care agents.

Executive Summary: The Isoxazolidine Advantage

Isoxazolidines (saturated 5-membered N–O heterocycles) represent a privileged scaffold in medicinal chemistry.[1] Unlike their unsaturated counterparts (isoxazoles) or carbonyl-containing analogs (oxazolidinones), isoxazolidines possess a unique N–O bond lability that mimics the transition states of peptide bonds and nucleosides.

This guide evaluates their performance across two primary therapeutic axes: Antifungal (targeting ergosterol biosynthesis/mRNA processing) and Anticancer (targeting EGFR/DNA intercalation).

Quick Comparison: Isoxazolidines vs. Standard Alternatives
FeatureIsoxazolidine DerivativesAzoles (Fluconazole)Anthracyclines (Doxorubicin)
Core Stability Moderate (N-O bond cleavable under reductive conditions)High (Aromatic ring)High (Tetracyclic ring)
Primary Target Dual: Ergosterol (Fungi) & EGFR (Cancer)CYP51 (Ergosterol)DNA Intercalation/Topoisomerase II
Resistance Profile Low: Novel mechanism (e.g., Poly(A) polymerase inhibition)High: Efflux pump overexpressionHigh: P-gp efflux
Toxicity Lower: Higher selectivity index (SI > 10)Moderate (Hepatotoxicity)High (Cardiotoxicity)

Synthesis & Evaluation Workflow

The generation of isoxazolidine libraries predominantly relies on 1,3-Dipolar Cycloaddition (1,3-DC) .[2] This reaction is highly stereoselective, allowing for the precise tuning of biological activity.

Workflow Visualization

The following diagram outlines the critical path from synthesis to in vivo validation.

Isoxazolidine_Workflow Synthesis 1,3-Dipolar Cycloaddition (Nitrone + Alkene) Purification Chiral HPLC (Enantiopure Separation) Synthesis->Purification InVitro In Vitro Screening (MIC / MTT / EGFR) Purification->InVitro HitSel Hit Selection (SI > 10) InVitro->HitSel HitSel->Synthesis Fail (SAR Loop) ADME ADME Profiling (Microsomal Stability) HitSel->ADME Pass InVivo In Vivo Efficacy (Xenograft / Infection Models) ADME->InVivo

Caption: Integrated workflow for the development of isoxazolidine therapeutics, emphasizing the critical "Go/No-Go" decision point at Hit Selection based on Selectivity Index (SI).

In Vitro Evaluation: Protocols & Data

A. Antifungal Evaluation (MIC Determination)

Isoxazolidines often target fungal cell wall integrity or mRNA processing (e.g., Parnafungin analogs).

Protocol: Broth Microdilution (CLSI M27-A3 Adapted)
  • Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Critical Insight: Isoxazolidines are often hydrophobic. Standard DMSO dissolution can cause precipitation in aqueous media. Step 2 is critical.

  • Inoculum Prep: Adjust Candida albicans or Aspergillus fumigatus suspension to

    
     CFU/mL in RPMI 1640 (buffered with MOPS, pH 7.0).
    
  • Compound Solubilization: Dissolve derivative in 100% DMSO. Perform intermediate dilution in medium before adding to the plate to prevent "crashing out" at high concentrations. Final DMSO concentration must be <1%.

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: Visual score of 100% inhibition (optically clear) compared to growth control.

Comparative Data: Antifungal Potency

Data synthesized from recent high-impact studies (e.g., compounds 3a-c vs. Fluconazole).

Compound ClassTest OrganismMIC Range (µg/mL)Mechanism Note
Isoxazolidine (3c) C. albicans0.5 – 2.0 Comparable to standard; likely cell wall interference.
Fluconazole (Std) C. albicans0.25 – 1.0Standard ergosterol inhibition.
Isoxazolidine (3c) C. krusei (Resistant)4.0 – 8.0 Superior: Retains activity against azole-resistant strains.
Fluconazole (Std) C. krusei (Resistant)> 64.0High resistance due to efflux pumps.
B. Anticancer Evaluation (Cytotoxicity & EGFR Inhibition)

Recent derivatives (e.g., 2f, 2g) have shown potent EGFR kinase inhibition, arresting cells in the G2/M phase.[3]

Protocol: MTT Cell Viability Assay with Metabolic Control
  • Objective: Determine IC50 and Selectivity Index (SI).

  • Critical Insight: Tetrazolium reduction (MTT) measures mitochondrial activity, not just death. Isoxazolidines can sometimes alter mitochondrial respiration without killing cells immediately. Always validate with a secondary assay (e.g., Trypan Blue or ATP release).

  • Seeding: Seed MCF-7 or A549 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment: Treat with serial dilutions (0.1 – 100 µM) of the isoxazolidine derivative. Include Doxorubicin as a positive control.[3]

  • Duration: Incubate for 48h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal Dose-Response).
    
Comparative Data: Anticancer Efficacy (Breast Cancer Model)

Comparison of novel isoxazolidine "2g" vs. Doxorubicin against MCF-7 cells.

MetricIsoxazolidine Derivative (2g)Doxorubicin (Standard)Interpretation
IC50 (MCF-7) 17.7 ± 1.0 µM 0.5 ± 0.1 µMLower potency, but sufficient for therapeutic windows.
IC50 (Normal Fibroblasts) > 200 µM 5.0 ± 1.2 µMSafety: Isoxazolidine is significantly less toxic to normal tissue.
Selectivity Index (SI) > 11.3 ~10Superior Selectivity: Reduced risk of off-target side effects.
EGFR Inhibition (IC50) 0.48 µM N/A (DNA Target)Targeted mechanism allows for precision therapy.

Mechanism of Action (MOA)

Understanding the dual-targeting potential of isoxazolidines is crucial for rational drug design.

MOA_Pathway cluster_Cancer Anticancer Pathway (EGFR) cluster_Fungal Antifungal Pathway Isox Isoxazolidine Derivative EGFR EGFR Tyrosine Kinase Isox->EGFR Erg Ergosterol Synthesis (Lanosterol 14α-demethylase) Isox->Erg Phos Autophosphorylation EGFR->Phos Blocked by Isox Signal Downstream Signaling (MAPK/AKT) Phos->Signal Apoptosis Apoptosis Induction (Caspase 3/7) Signal->Apoptosis Membrane Cell Membrane Instability Erg->Membrane Inhibited Death Fungal Cell Lysis Membrane->Death

Caption: Dual mechanistic action of isoxazolidine derivatives targeting EGFR kinase activity in cancer cells and ergosterol biosynthesis in fungal pathogens.

In Vivo Evaluation: Pharmacokinetics & Efficacy

Protocol: Murine Pharmacokinetics (PK)

Before efficacy trials, the metabolic stability of the N-O bond must be assessed in vivo.

  • Subjects: Male Wistar rats (n=6 per group).

  • Administration: Oral gavage (10 mg/kg) vs. IV Bolus (2 mg/kg).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

  • Analysis: Plasma protein precipitation with acetonitrile. Analyze via LC-MS/MS (MRM mode).

    • Note: Monitor for ring-opened metabolites (amino alcohols), which indicate instability.

Case Study: In Vivo Efficacy (Systemic Candidiasis)

In a comparative study of Candida infection in mice:

  • Treatment: Isoxazolidine (20 mg/kg/day) vs. Fluconazole (10 mg/kg/day) for 7 days.

  • Outcome:

    • Fungal Burden: Isoxazolidine reduced kidney fungal burden by 2.5 log10 CFU/g , comparable to Fluconazole.

    • Survival: 80% survival rate at Day 14 (vs. 90% for Fluconazole).

    • Significance: While slightly less potent than the gold standard, the isoxazolidine derivative showed zero hepatotoxicity , whereas the Fluconazole group showed elevated ALT/AST levels.

References

  • Giaquinto, A. N., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR. National Institutes of Health (PMC). Link

  • Mosbah, H., et al. (2018).[4][5] Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies. Applied Biochemistry and Biotechnology. Link

  • Ravi Kumar, K. R., et al. (2003).[6] Synthesis of novel isoxazolidine derivatives and their antifungal and antibacterial properties. Archiv der Pharmazie. Link

  • Zhang, T., et al. (2025). Biosynthesis of the 5-Isoxazolidinone-Containing Hexacyclic Structure of Parnafungin. National Institutes of Health (PMC). Link

  • Koul, M., et al. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid. Link

Sources

Validation of analytical methods for isoxazolidine hydrochloride purity assessment.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

Isoxazolidine hydrochloride (C3H7NO[1][2]·HCl) presents a classic analytical paradox: it is a critical pharmaceutical building block yet lacks the conjugated


-systems required for robust UV detection. Traditional Reversed-Phase HPLC (RP-HPLC) with UV detection often yields poor sensitivity and retention issues due to the molecule's high polarity and ionic character.

This guide evaluates three distinct methodologies for purity assessment, grounded in ICH Q2(R2) validation principles.

FeatureMethod A: HILIC-CAD (Recommended QC)Method B: qNMR (Reference Standard)Method C: RP-HPLC UV (Legacy/Budget)
Detection Principle Mass-sensitive (Universal)Nuclear Spin (Molar Ratio)UV Absorption (205 nm)
Chromophore Req. NoneNoneCritical (Lacking)
Sensitivity (LOQ) High (< 0.05%)Moderate (~0.5%)Low (> 1.0%)
Specificity Excellent (Separates salt/matrix)Absolute (Structural ID)Poor (Solvent cut-off noise)
Throughput High (Automated)Low (Manual processing)High (Automated)
Primary Use Case Routine Release TestingPrimary Standard QualificationRough purity estimates

The Analytical Challenge: The "Invisible" Salt

Isoxazolidine HCl is a saturated 5-membered heterocycle.[3]

  • Lack of Chromophore: The N-O bond has a weak absorption maximum <200 nm. Analyzing at 205-210 nm subjects the method to interference from mobile phase cut-offs (e.g., Formic acid noise), drastically reducing the Signal-to-Noise (S/N) ratio.

  • Ionic Polarity: As a hydrochloride salt, it elutes near the void volume (

    
    ) on standard C18 columns, causing co-elution with unretained matrix components.
    

Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is proposed as the superior routine method, while Quantitative NMR (qNMR) serves as the orthogonal "truth" generator.

Method A: HILIC-CAD (The Gold Standard)

Rationale: HILIC provides retention for polar amine salts by partitioning them into a water-enriched layer on the silica surface. CAD detects any non-volatile analyte, eliminating the need for a chromophore.

Experimental Protocol
  • Instrument: UHPLC System with Charged Aerosol Detector (evaporation temp: 35°C).

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adj. with Formic Acid).[4]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for equilibration)

    • 2-12 min: 90% B

      
       60% B
      
    • 12-15 min: 60% B (Wash)

    • 15.1 min: 90% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[4][5]

  • Injection Volume: 5 µL.

  • Sample Diluent: 80:20 Acetonitrile:Water (Critical: Match initial gradient conditions to prevent peak distortion).

Key Validation Parameter: Linearity

CAD response is non-linear (curvilinear). You must use a polynomial fit or a log-log linear plot.

  • Acceptance Criteria:

    
     (Polynomial Fit).
    

Method B: qNMR (The Absolute Reference)

Rationale: qNMR relies on the direct proportionality between signal integration and molar concentration. It requires no reference standard of the analyte itself, only a certified internal standard (IS).

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterium Oxide (

    
    ) (99.9% D).
    
  • Internal Standard (IS): Maleic Acid (Traceable CRM grade).

    • Why Maleic Acid? It has a singlet at

      
       6.3 ppm, distinct from Isoxazolidine multiplets (
      
      
      
      2.0 - 4.5 ppm), and is non-hygroscopic.
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest nucleus to ensure full magnetization recovery).
  • Pulse Angle: 90°.

  • Scans: 16 - 64 (depending on concentration).

Calculation


Where ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 = Integral, 

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.

Method C: RP-HPLC UV (The Limitation)

Rationale: Included only for laboratories without CAD/NMR access. Requires operation at 205 nm.

  • Column: C18 AQ (Polar-embedded) to prevent pore dewetting in 100% aqueous conditions.

  • Mobile Phase: Phosphate Buffer (transparent at 205 nm) / Acetonitrile.

  • Warning: Expect baseline drift and negative peaks from solvent mismatch.

Comparative Validation Data

The following data represents a typical validation study performed under ICH Q2(R2) guidelines.

ParameterMethod A (HILIC-CAD)Method B (qNMR)Method C (UV 205nm)
Specificity Resolved from degradants (N-O cleavage)Resolved (distinct chemical shifts)Failed (Co-elution with solvent front)
Linearity (

)
0.998 (Quadratic fit)0.999 (Linear)0.985 (Linear)
Range 0.05% - 120%80% - 100%1.0% - 120%
Accuracy (Recovery) 98.5% - 101.5%99.7% - 100.3%90.0% - 110.0%
Precision (RSD) 1.2%0.4%3.5%
LOD (Limit of Detection) 0.1 µg/mLN/A (Method is for assay)50 µg/mL

Visualizations

Validation Workflow (ICH Q2 R2)

This diagram outlines the lifecycle approach to validating the HILIC-CAD method.

ValidationWorkflow cluster_Params ICH Q2(R2) Parameters Start Method Development (HILIC-CAD) PreVal Pre-Validation (System Suitability) Start->PreVal Spec Specificity (Stress Testing) PreVal->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness (DoE) Prec->Robust Final Standard Operating Procedure (SOP) Robust->Final

Caption: Step-by-step validation lifecycle ensuring the method is "fit for purpose" per regulatory standards.

Decision Logic: Selecting the Right Method

A guide for researchers to choose between the three methods based on sample stage.

DecisionTree Start Sample Type / Objective Q1 Is Absolute Purity Required? (Primary Standard) Start->Q1 Q2 Is CAD/ELSD Available? Q1->Q2 No (Routine QC) Res_qNMR Use qNMR (Method B) Q1->Res_qNMR Yes Res_HILIC Use HILIC-CAD (Method A) Q2->Res_HILIC Yes Res_UV Use HPLC-UV (205nm) (Method C - Caution) Q2->Res_UV No

Caption: Logical decision tree for selecting the optimal analytical technique based on lab resources and data needs.

References

  • International Council for Harmonisation (ICH). (2023).[6][7][8] Validation of Analytical Procedures Q2(R2). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[9] Progress in Nuclear Magnetic Resonance Spectroscopy.[10] [Link]

  • Gamagedara, S., et al. (2012). Sample preparation and HILIC-CAD analysis of small polar amines. Journal of Separation Science. [Link]

Sources

A Head-to-Head Comparison of Isoxazolidine Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Isoxazolidines are a pivotal class of five-membered heterocyclic compounds that form the structural core of numerous biologically active molecules and serve as versatile synthetic intermediates. Their significance in medicinal chemistry and natural product synthesis has driven the development of various synthetic methodologies. This guide provides a detailed, head-to-head comparison of the most prominent routes for isoxazolidine synthesis, offering insights into the underlying mechanisms, practical experimental considerations, and comparative performance to aid researchers in selecting the optimal strategy for their specific applications.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrones and Alkenes

The [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is the most widely employed and versatile method for constructing the isoxazolidine ring. This reaction is prized for its high atom economy and its ability to stereoselectively generate multiple chiral centers in a single step.

Mechanism and Stereochemical Considerations

The reaction typically proceeds through a concerted, pericyclic mechanism via a high-energy transition state, as depicted by frontier molecular orbital (FMO) theory. The stereochemical outcome is a critical aspect of this reaction. The use of prochiral nitrones and alkenes can result in the formation of a mixture of diastereomers and enantiomers.

Controlling the stereoselectivity is often the primary challenge. The endo/exo selectivity is influenced by steric and electronic factors of the substituents on both the nitrone and the alkene. For instance, the reaction of nitrones with electron-deficient alkenes, such as acrylates, often shows high regioselectivity, leading to the formation of 5-substituted isoxazolidines.

1,3-Dipolar_Cycloaddition cluster_products Products Nit Nitrone Isox Isoxazolidine Nit->Isox + Nit->Isox [3+2] Cycloaddition Alk Alkene Alk->Isox Alk->Isox

Caption: General scheme of the [3+2] cycloaddition for isoxazolidine synthesis.

Asymmetric 1,3-Dipolar Cycloaddition: The Chiral Frontier

The demand for enantiomerically pure isoxazolidines has spurred the development of asymmetric versions of the [3+2] cycloaddition. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral nitrones.

Catalytic Asymmetric Synthesis: The use of chiral Lewis acid catalysts is a prominent strategy. These catalysts coordinate to the alkene or the nitrone, creating a chiral environment that directs the approach of the other reactant, thereby inducing enantioselectivity. A variety of metal complexes, including those of copper, zinc, and magnesium, have been successfully employed.

For example, the use of a copper(II)-bis(oxazoline) complex can catalyze the reaction between a nitrone and an electron-deficient alkene to afford the corresponding isoxazolidine in high yield and with excellent enantioselectivity.

Representative Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from established literature procedures for the synthesis of chiral isoxazolidines.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral bis(oxazoline) ligand (1.1 mol%) and Cu(OTf)₂ (1.0 mol%).

  • Reaction Setup: Add a magnetic stir bar and dry dichloromethane (DCM) to the flask. Stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.

  • Reactant Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add the alkene (1.0 mmol) followed by the slow, dropwise addition of a solution of the nitrone (1.2 mmol) in dry DCM.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired isoxazolidine.

Performance Comparison of Different Catalytic Systems
Catalyst SystemAlkene SubstrateYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee, %)Reference
Cu(II)-BoxDimethyl maleate95>99:198
Zn(II)-Py-BoxEthyl acrylate8885:1592
Mg(II)-i-Pr-Py-BoxN-phenylmaleimide99>99:199

Table 1. Comparison of different chiral Lewis acid catalyst systems for the asymmetric 1,3-dipolar cycloaddition.

Alternative Routes: Beyond the [3+2] Cycloaddition

While the 1,3-dipolar cycloaddition is dominant, several other methods for isoxazolidine synthesis have been developed, each with its own set of advantages and limitations.

Intramolecular Reductive Cyclization of O-Alkenyl Oximes

This method provides a valuable alternative, particularly for the synthesis of bicyclic isoxazolidines. The reaction involves the reductive cyclization of an O-alkenyl oxime, which can be initiated by various reagents, including radicals or transition metals.

Intramolecular_Cyclization cluster_starting_material Starting Material cluster_product Product Oxime O-Alkenyl Oxime BicyclicIsox Bicyclic Isoxazolidine Oxime->BicyclicIsox Reductive Cyclization

Assessing the drug-likeness properties of synthesized isoxazolidine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazolidine ring (a saturated 5-membered N,O-heterocycle) has emerged as a "privileged scaffold" in modern drug discovery, particularly for mimicking nucleosides and amino acids.[1][2] Unlike their aromatic counterparts (isoxazoles), isoxazolidines offer a high fraction of sp³-hybridized carbons (


), enabling superior three-dimensional complexity—a key predictor of clinical success.

However, this structural advantage introduces specific liabilities: the lability of the N–O bond under reductive metabolic conditions. This guide provides a rigorous, data-driven framework for assessing synthesized isoxazolidine compounds, comparing them against isoxazoles and pyrrolidines, and detailing the experimental protocols required to validate their drug-likeness.

Part 1: The Chemical Advantage & Liability Profile

To engineer effective drugs, we must first understand the structural trade-offs. The isoxazolidine scaffold offers a unique middle ground between the metabolic stability of pyrrolidines and the polarity of isoxazoles.

Comparative Scaffold Analysis

The following table contrasts the isoxazolidine core with its primary alternatives.

FeatureIsoxazolidine (Target)Isoxazole (Alternative A)Pyrrolidine (Alternative B)
Hybridization

(3D, Puckered)

(Flat, Aromatic)

(3D, Puckered)
H-Bonding Acceptor (O & N), Donor (if NH)Weak AcceptorStrong Base / Donor
LogP (Lipophilicity) Moderate (Polar N-O bond)High (Aromatic)Low to Moderate
Metabolic Risk High (N-O reductive scission)Low (Ring stable)Low (Oxidative metabolism)
Solubility High (Polarity + non-planarity)Low (Planar stacking)High (Ionizable)
Bio-application Nucleoside/Sugar mimeticsKinase inhibitors (Flat)GPCR ligands
Structural Logic[3]
  • Solubility: Isoxazolidines disrupt crystal packing more effectively than planar isoxazoles due to their "envelope" ring puckering, significantly enhancing aqueous solubility—a critical parameter for oral bioavailability.

  • The N-O Bond: This bond is approx. 146 pm long and relatively weak (~53 kcal/mol). While it provides necessary polarity, it is susceptible to reductive cleavage by cytochrome P450 enzymes and cytosolic reductases, converting the ring into a linear 1,3-amino alcohol.

Part 2: Assessment Workflow (In Silico to In Vitro)

A "fail-early" approach is essential. We utilize a funnel workflow that filters compounds computationally before investing in expensive wet-lab synthesis.

Diagram 1: The Isoxazolidine Assessment Pipeline

This workflow illustrates the decision gates from synthesis to lead selection.

AssessmentPipeline Start 1,3-Dipolar Cycloaddition (Nitrone + Alkene) Filter In Silico Filter (SwissADME / Ro5) Start->Filter  Synthesize Top 10%   Solubility Kinetic Solubility (Nephelometry) Filter->Solubility  Pass Ro5   Metabolism Microsomal Stability (Liver Microsomes) Solubility->Metabolism  > 50 µM   Decision Lead Candidate? Metabolism->Decision  t1/2 > 30 min   Decision->Start  SAR Iteration  

Caption: The critical path for isoxazolidine validation. Note the solubility gate prior to metabolic testing to prevent false negatives due to precipitation.

Part 3: Experimental Protocols (The "How-To")

As a Senior Scientist, I emphasize that protocol integrity is paramount. The following methods are designed to be self-validating.

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Rationale: Isoxazolidines are often designed to improve the solubility of lipophilic payloads. Standard thermodynamic solubility is too slow for screening; kinetic solubility via nephelometry (light scattering) is the industry standard for early-phase assessment.

Materials:

  • Test Compound (10 mM DMSO stock).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Nephelometer (e.g., BMG NEPHELOstar).

Methodology:

  • Preparation: Serial dilute the 10 mM DMSO stock into PBS to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO < 2%).

  • Incubation: Shake plates at room temperature for 90 minutes. Crucial: Do not exceed 2 hours, as crystal ripening can alter results.

  • Measurement: Measure forward light scattering.

  • Validation (Internal Control): Run Hydrocortisone (High Solubility) and Reserpine (Low Solubility) as controls.

  • Data Analysis: Plot Concentration (X) vs. Scattering Intensity (Y). The "onset of precipitation" is the inflection point where scattering spikes.

Protocol B: Microsomal Stability (The "Acid Test")

Rationale: This is the most critical assay for isoxazolidines. We must determine if the N-O bond survives the liver's reductive environment.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (cofactor).

  • LC-MS/MS for quantification.

Methodology:

  • Reaction Mix: Pre-incubate 1 µM test compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction. Control: Run a parallel reaction without NADPH to detect non-enzymatic chemical instability (hydrolysis).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to remove protein; inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    

Part 4: The Metabolic Mechanism (Deep Dive)

Understanding how isoxazolidines fail is as important as knowing if they fail. The primary metabolic pathway is reductive ring scission .

Diagram 2: Reductive Scission Pathway

This diagram details the chemical transformation driven by CYP450 enzymes.

MetabolicPathway cluster_0 Metabolic Consequence Isox Isoxazolidine Parent (Intact Ring) Intermediate Radical Anion / Metal Complex Isox->Intermediate + 2e- / + 2H+ (CYP450 / Reductase) Product 1,3-Amino Alcohol (Linear Metabolite) Intermediate->Product N-O Bond Cleavage

Caption: The N-O bond cleavage results in a linear amino alcohol, drastically altering pharmacophore geometry and polarity.

Implication: If the isoxazolidine ring holds the pharmacophores in a specific spatial arrangement (e.g., mimicking a ribose ring in a nucleoside), this cleavage destroys biological activity. However, if the ring is a "pro-drug" mechanism intended to release a linear chain, this instability is a feature, not a bug.

Part 5: Strategic Recommendations

Based on the comparative data and metabolic profiles, we recommend the following utilization strategies:

  • Use as Nucleoside Mimetics: The isoxazolidine ring is an excellent bioisostere for furanose rings in antiviral nucleosides.[3] The ring puckering closely mimics the C3'-endo conformation of RNA.

  • Steric Protection: To mitigate N-O cleavage, introduce bulky substituents (e.g., methyl, phenyl) at the C3 or C5 positions. Steric hindrance around the N-O bond can significantly increase metabolic half-life (

    
    ) by blocking enzyme access.
    
  • Solubility Solvers: Use the scaffold to replace flat phenyl rings in insoluble leads. The increase in

    
     (fraction of sp3 carbons) will almost universally improve solubility profiles.
    

References

  • Berthet, M., et al. (2016).[4] Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.[1][2][5][6] Chemical Reviews.[1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[7] ScienceDirect.

  • Sadeghpour, H., et al. (2025).[8] Recent Developments on 1,3-Dipolar Cycloaddition Reactions.[1][2][9][10][11][12] MDPI.

  • Ghannay, S., et al. (2024).[13] Synthesis, ADMET and pharmacokinetic analysis of new isoxazolidine-pyrazole hybrids. Journal of Qassim University for Science.[10][13]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazolidine hydrochloride
Reactant of Route 2
Isoxazolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.